1-Acetyl-7-azaindole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-pyrrolo[2,3-b]pyridin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMNNNATIMKKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484344 | |
| Record name | 1-acetyl-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53277-42-2 | |
| Record name | 1-acetyl-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Acetyl-7-azaindole, a derivative of the versatile 7-azaindole scaffold. The 7-azaindole core is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery.[1][2] This document outlines a plausible synthetic route based on established chemical principles, details expected characterization data, and presents this information in a clear and accessible format for laboratory professionals.
Synthesis of this compound
The synthesis of this compound is approached via the N-acetylation of the parent heterocycle, 7-azaindole (1H-Pyrrolo[2,3-b]pyridine). While a specific, detailed protocol for this exact transformation is not extensively documented in the reviewed literature, the procedure described below is based on standard and widely practiced methods for the N-acetylation of indoles and related heterocyclic compounds.
Experimental Protocol: N-Acetylation of 7-Azaindole
Materials:
-
7-Azaindole
-
Acetic anhydride
-
Pyridine (or another suitable base catalyst, e.g., triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-azaindole (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (2-3 equivalents) followed by the slow, dropwise addition of acetic anhydride (1.5-2 equivalents) at room temperature.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material (7-azaindole) and the appearance of a new, less polar spot corresponding to the product (this compound) will indicate the reaction's progression.
-
Work-up: Upon completion, the reaction mixture is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acid byproducts. The organic layer is then separated, washed sequentially with water and brine, and dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system to afford pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available in literature |
Spectroscopic Data
The structural confirmation of this compound relies on various spectroscopic techniques. Below are the anticipated key features in each spectrum.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolo[2,3-b]pyridine core and a characteristic singlet for the acetyl methyl protons. The chemical shifts will be influenced by the electron-withdrawing nature of the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) (Predicted values based on analogous structures and general NMR principles)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.7 | ~25 |
| Acetyl C=O | - | ~169 |
| H-2 | ~7.6 | ~128 |
| H-3 | ~6.7 | ~108 |
| C-3a | - | ~129 |
| H-4 | ~8.0 | ~118 |
| H-5 | ~7.2 | ~120 |
| H-6 | ~8.3 | ~145 |
| C-7a | - | ~149 |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Table 2: Expected IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Amide I) | 1690 - 1720 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic, CH₃) | 2850 - 3000 |
| C=C, C=N (Aromatic) | 1400 - 1600 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | 160.06 |
| [M+H]⁺ | 161.07 |
| [M+Na]⁺ | 183.05 |
Biological Activity and Signaling Pathways
While the 7-azaindole scaffold is a core component of many kinase inhibitors and other biologically active molecules, specific studies on the biological activity of this compound are not widely reported. The introduction of an acetyl group at the N-1 position may modulate the electronic properties and steric profile of the parent molecule, potentially influencing its interaction with biological targets. Further research, including in vitro and in vivo screening, is required to elucidate the specific biological effects and any associated signaling pathways of this compound.
References
Physicochemical Properties of 1-Acetyl-7-azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Acetyl-7-azaindole. Due to the limited availability of specific experimental data for this particular derivative, this document also includes data for the parent compound, 7-azaindole, and other closely related analogues to provide a comparative context for researchers. Furthermore, this guide outlines standardized experimental protocols for the determination of key physicochemical parameters and presents a representative signaling pathway to illustrate the potential biological relevance of 7-azaindole derivatives in drug discovery.
Introduction to this compound
This compound belongs to the azaindole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The fusion of a pyridine and a pyrrole ring creates a scaffold that can be functionalized to modulate properties such as solubility, lipophilicity, and target binding.[1] The addition of an acetyl group at the N-1 position of the 7-azaindole core can significantly influence its electronic properties and potential as a therapeutic agent. Azaindole derivatives have been extensively investigated as kinase inhibitors, demonstrating their potential in the development of targeted cancer therapies.[2]
Physicochemical Data
Table 1: Physicochemical Properties of 7-Azaindole (CAS: 271-63-6)
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | [3] |
| Molecular Weight | 118.14 g/mol | [3][4] |
| Melting Point | 105-107 °C | [4][5] |
| Boiling Point | 270 °C at 755 Torr | [6] |
| pKa | 7.69 ± 0.20 (Predicted) | [7] |
| logP | 1.18760 | [8] |
| Water Solubility | Slightly soluble | [8] |
| Solubility in other solvents | Soluble in Methanol, Chloroform, N,N-Dimethylformamide | [6][7][8] |
Table 2: Physicochemical Properties of 3-Acetyl-7-azaindole (CAS: 83393-46-8)
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [9] |
| Molecular Weight | 160.17 g/mol | [9] |
| Physical Description | Solid | [9] |
| Density | 1.265 g/cm³ | [9] |
Experimental Protocols
The following are generalized experimental protocols that can be employed to determine the physicochemical properties of this compound.
Determination of Melting Point
A calibrated digital melting point apparatus can be used for this determination.
Methodology:
-
A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2 °C/minute) close to the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Determination of Solubility
The equilibrium solubility method can be utilized to determine the solubility of the compound in various solvents.
Methodology:
-
An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa).
Methodology:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is a classical approach for determining the logP value.
Methodology:
-
A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Potential Biological Activity and Signaling Pathway
While specific signaling pathways involving this compound have not been detailed in the literature, the 7-azaindole scaffold is a well-established hinge-binding motif for various protein kinases.[1] Derivatives of 7-azaindole have been developed as potent inhibitors of kinases involved in oncogenic signaling pathways.
Below is a generalized diagram illustrating the mechanism of action of a 7-azaindole-based kinase inhibitor.
Caption: Generalized kinase inhibition by a 7-azaindole derivative.
Conclusion
This compound is a compound of significant interest for drug discovery, particularly in the area of kinase inhibition. While specific experimental data on its physicochemical properties are sparse, the data available for the parent 7-azaindole and related analogues provide a valuable starting point for research and development. The experimental protocols outlined in this guide offer a framework for the systematic characterization of this and other novel compounds. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole | 271-63-6 | FA03428 | Biosynth [biosynth.com]
- 4. 7-Azaindole 98 271-63-6 [sigmaaldrich.com]
- 5. 7-Azaindole, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 6. echemi.com [echemi.com]
- 7. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 8. 7-Azaindole|lookchem [lookchem.com]
- 9. 3-Acetyl-7-azaindole | CAS 83393-46-8 | Chemical-Suppliers [chemical-suppliers.eu]
Spectroscopic Profile of 1-Acetyl-7-azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Acetyl-7-azaindole, a heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and comparative data from the parent compound, 7-azaindole, and its derivatives. This document aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Expected Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of the parent 7-azaindole structure and the known effects of N-acetylation on similar aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~2.7 | s | - | H-8 (Acetyl CH₃) |
| ~7.2 | dd | ~8.0, 5.0 | H-5 |
| ~7.8 | d | ~6.0 | H-3 |
| ~8.0 | d | ~8.0 | H-4 |
| ~8.3 | d | ~5.0 | H-6 |
| ~8.5 | d | ~6.0 | H-2 |
Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are expected to be observed in a deuterated solvent such as CDCl₃ or DMSO-d₆. The N-acetylation is expected to cause a downfield shift of the pyrrole protons (H-2 and H-3) compared to the parent 7-azaindole.
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~24 | C-8 (Acetyl CH₃) |
| ~109 | C-3 |
| ~117 | C-5 |
| ~128 | C-3a |
| ~130 | C-4 |
| ~144 | C-2 |
| ~148 | C-6 |
| ~150 | C-7a |
| ~169 | C-9 (C=O) |
Note: The N-acetylation introduces a carbonyl carbon (C-9) with a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~1700 | Strong | C=O stretching (amide I band) |
| ~1600-1450 | Medium | C=C and C=N stretching (aromatic rings) |
| ~1370 | Medium | C-N stretching |
| ~700-800 | Strong | C-H bending (out-of-plane) |
Note: The most characteristic peak for this compound in an IR spectrum will be the strong absorption band of the amide carbonyl group around 1700 cm⁻¹.
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity | Assignment |
| 160 | High | [M]⁺ (Molecular Ion) |
| 118 | High | [M - C₂H₂O]⁺ (Loss of ketene) |
| 117 | Medium | [M - CH₃CO]⁺ (Loss of acetyl group) |
Note: The molecular weight of this compound is 160.17 g/mol . The fragmentation pattern is expected to be dominated by the loss of the acetyl group or ketene, which is a characteristic fragmentation for N-acetylated indole derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound.
Synthesis of this compound
A common method for the N-acetylation of 7-azaindole involves its reaction with acetic anhydride in the presence of a base catalyst or under neat conditions.
Materials:
-
7-azaindole
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 7-azaindole in a suitable solvent like dichloromethane.
-
Add acetic anhydride to the solution. A catalytic amount of pyridine can be added.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 10-12 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
For GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
For ESI-MS, dissolve the sample in a solvent such as methanol or acetonitrile.
Data Acquisition (EI mode):
-
Introduce the sample into the ion source (typically heated).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Expected mass spectral fragmentation pathway of this compound.
Crystal Structure of 1-Acetyl-7-azaindole: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the structural and synthetic aspects of the 7-azaindole scaffold, with a specific focus on 1-Acetyl-7-azaindole. It addresses the current availability of crystallographic data and presents relevant experimental protocols and conceptual frameworks for professionals in drug discovery.
Introduction
The 7-azaindole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure." It serves as a crucial bioisostere for the natural indole ring, offering unique advantages in modulating physicochemical properties such as solubility, pKa, and hydrogen bonding capabilities.[1][2] These modifications are instrumental in optimizing drug candidates' ADME-tox profiles and target binding affinity.[1] Consequently, 7-azaindole derivatives are integral components of several FDA-approved drugs and numerous clinical candidates, particularly as kinase inhibitors.[2][3]
Despite the widespread importance of this scaffold, a comprehensive search of public crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the specific crystal structure for This compound has not been publicly deposited or published. This guide, therefore, aims to provide the most relevant available data, including the crystallographic parameters of a closely related analog, detailed synthetic protocols, and conceptual diagrams relevant to its application in drug design.
Crystallographic Data Presentation
While data for this compound is unavailable, the crystal structure of 5-Bromo-7-azaindole offers valuable insight into the geometry of the core 7-azaindole ring system. The crystallographic data for this analog is summarized below.[4] This compound crystallizes to form dimers via dual N–H···N hydrogen bonds, a characteristic interaction for this class of molecules.[4]
Table 1: Crystallographic Data for 5-Bromo-7-azaindole
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 9.897(2) |
| c (Å) | 14.872(3) |
| α (°) | 90 |
| β (°) | 109.43(3) |
| γ (°) | 90 |
| Volume (ų) | 1404.9(5) |
| Z | 8 |
| Density (calculated, g/cm³) | 1.867 |
| R-factor (%) | 4.6 |
Data sourced from studies on 5-Bromo-7-azaindole, presented here as a reference for the core scaffold.[4]
Experimental Protocols
The synthesis of this compound involves the initial formation of the 7-azaindole core, followed by N-acetylation. Below are detailed, representative protocols for these key transformations.
Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization
This protocol describes a robust method for constructing the 7-azaindole ring system through the LDA-mediated condensation of a picoline derivative with a nitrile.[5]
Workflow Diagram:
Methodology:
-
LDA Formation: Under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium (2.1 equivalents) to a stirring solution of diisopropylamine (2.1 equivalents) in dry tetrahydrofuran (THF) at -40 °C. Stir for 5 minutes.[5]
-
Reaction Initiation: Add 2-fluoro-3-picoline (1.0 equivalent) to the freshly prepared LDA solution and stir for 1 hour at -40 °C.[5]
-
Cyclization: Add benzonitrile (1.05 equivalents) to the reaction mixture. Continue stirring for an additional 2 hours at -40 °C.[5]
-
Workup: Quench the reaction with an aqueous solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-phenyl-7-azaindole.
Protocol 2: N-Acetylation of 7-Azaindole
This is a standard protocol for the acetylation of the nitrogen on the pyrrole ring of 7-azaindole.
Methodology:
-
Setup: Dissolve 7-azaindole (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or THF, in a round-bottom flask.
-
Base Addition: Add a base, typically a tertiary amine like triethylamine or pyridine (1.5 equivalents), to act as an acid scavenger.
-
Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude this compound.
-
Purification: If necessary, purify the product via recrystallization or flash column chromatography.
Role in Drug Design: A Bioisosteric Approach
The strategic replacement of an indole core with a 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a role the corresponding C-H group in indole cannot fulfill. This allows for additional or alternative interactions with the hinge region of the kinase active site, often leading to enhanced potency and selectivity.[1][3]
Conceptual Diagram:
While the definitive crystal structure of this compound remains to be publicly reported, the foundational 7-azaindole scaffold is well-characterized and of immense importance to the field of drug discovery. The synthetic routes are well-established, allowing for extensive derivatization and optimization. The strategic use of the 7-azaindole core as an indole bioisostere continues to be a highly successful approach, particularly in the development of next-generation kinase inhibitors. This guide provides researchers and scientists with the essential context, protocols, and conceptual frameworks to effectively utilize this powerful heterocyclic system in their work.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [m.chemicalbook.com]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1-Acetyl-7-azaindole in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of biologically active compounds, most notably in the realm of kinase inhibitors for targeted cancer therapy. Its ability to act as a bioisostere of indole and purine, coupled with its unique hydrogen bonding capabilities, has cemented its importance in medicinal chemistry. Within the diverse toolkit of 7-azaindole chemistry, 1-acetyl-7-azaindole emerges as a key building block, offering a strategic approach to the functionalization of this crucial core structure. This technical guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
This compound is a stable, crystalline solid that serves as an excellent starting material for further synthetic transformations. The introduction of the acetyl group at the N-1 position significantly modulates the electronic properties of the pyrrole ring, influencing its reactivity in subsequent reactions.
Table 1: Physicochemical and Spectroscopic Data for 7-Azaindole and this compound
| Property | 7-Azaindole | This compound (Predicted/Typical) |
| Molecular Formula | C₇H₆N₂ | C₉H₈N₂O |
| Molecular Weight | 118.14 g/mol | 160.17 g/mol |
| Appearance | White to off-white crystalline solid | White to pale yellow solid |
| Melting Point | 105-107 °C | Not widely reported, expected to be higher than 7-azaindole |
| ¹H NMR (CDCl₃, δ) | 10.5-11.5 (br s, 1H, NH), 8.25 (dd, 1H), 8.05 (dd, 1H), 7.60 (d, 1H), 7.10 (dd, 1H), 6.50 (d, 1H) | ~8.4-8.6 (m, 2H), ~7.8-8.0 (d, 1H), ~7.2-7.4 (m, 1H), ~6.6-6.8 (d, 1H), ~2.7 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, δ) | ~148.5, 142.5, 128.0, 127.5, 116.0, 115.5, 100.0 | ~169.0 (C=O), ~149.0, ~145.0, ~130.0, ~129.0, ~120.0, ~118.0, ~108.0, ~24.0 (CH₃) |
| IR (KBr, cm⁻¹) | ~3140 (N-H), ~1600, 1500 (C=C, C=N) | ~1700 (C=O), ~1600, 1500 (C=C, C=N) |
Synthesis of this compound: A Protective Strategy
The primary role of the N-acetyl group in this compound is to serve as a protecting group for the pyrrolic nitrogen. This protection is crucial for preventing undesired side reactions during electrophilic substitution or metal-catalyzed cross-coupling reactions on the 7-azaindole core. The acetylation is typically a straightforward and high-yielding reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
7-Azaindole
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a solid.
Expected Yield: >90%
This compound as a Key Building Block in Synthesis
With the N-H proton masked, this compound becomes a versatile platform for the regioselective functionalization of the 7-azaindole nucleus, particularly at the C3 position.
Electrophilic Substitution Reactions
The acetyl group deactivates the pyrrole ring towards electrophilic attack to some extent, but functionalization at the C3 position is still readily achievable.
Example: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the C3 position, yielding 1-acetyl-3-formyl-7-azaindole, a valuable intermediate for further elaboration.
Caption: Vilsmeier-Haack formylation of this compound.
Metal-Catalyzed Cross-Coupling Reactions
N-acetylation is also advantageous in directing metal-catalyzed reactions, such as Suzuki or Stille couplings, by preventing coordination of the metal catalyst to the pyrrolic nitrogen.
Caption: Suzuki coupling of a this compound derivative.
Deprotection of the N-Acetyl Group
The facile removal of the acetyl group is a key feature of its utility as a protecting group. Standard hydrolysis conditions, typically basic, are effective in regenerating the N-H of the 7-azaindole core.
Experimental Protocol: Hydrolysis of this compound
Materials:
-
This compound derivative
-
Methanol or Ethanol
-
Aqueous sodium hydroxide (e.g., 1 M) or potassium carbonate solution
-
Hydrochloric acid (e.g., 1 M) for neutralization
-
Ethyl acetate or other suitable organic solvent for extraction
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in methanol.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Stir the mixture at room temperature or gently heat (e.g., 50 °C) for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 7-azaindole.
-
Purify the product by column chromatography or recrystallization if necessary.
Expected Yield: >85%
Application in Drug Discovery: Kinase Inhibitor Synthesis
The 7-azaindole moiety is a well-established "hinge-binding" motif in many kinase inhibitors, where the pyridine nitrogen acts as a hydrogen bond acceptor and the pyrrole N-H acts as a hydrogen bond donor, mimicking the adenine portion of ATP. The strategic use of this compound allows for the construction of complex, highly functionalized 7-azaindole derivatives that are key components of potent and selective kinase inhibitors.
Caption: General workflow for kinase inhibitor synthesis using this compound.
This workflow highlights the strategic importance of the N-acetylation step, which enables precise modifications to the 7-azaindole scaffold before the crucial N-H is revealed for biological activity.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules targeted for drug discovery. Its ease of preparation, the stability it imparts during synthetic transformations, and the straightforward deprotection protocol make it an ideal intermediate for the regioselective functionalization of the 7-azaindole core. For researchers and scientists in the field, a thorough understanding of the synthesis and reactivity of this compound is essential for the efficient and strategic development of novel therapeutics based on the privileged 7-azaindole scaffold.
1-Acetyl-7-azaindole: A Technical Review for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-7-azaindole, a derivative of the privileged heterocyclic scaffold 7-azaindole, holds significant potential in medicinal chemistry. The 7-azaindole core is a well-established pharmacophore, notably present in numerous kinase inhibitors that have entered clinical trials and received FDA approval. This technical guide provides a comprehensive review of this compound, focusing on its synthesis, chemical properties, and potential biological activities based on the extensive research into its parent scaffold. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.
Introduction
7-Azaindole and its derivatives are recognized as important structural motifs in the development of therapeutic agents, primarily due to their ability to act as bioisosteres of indole and purine systems. This structural mimicry allows them to interact with a wide range of biological targets. The addition of an acetyl group at the N1 position of the 7-azaindole core, to form this compound, can significantly modulate its physicochemical properties, such as solubility, stability, and target-binding interactions. While specific literature on this compound is limited, its chemical nature and the extensive data on related compounds allow for a thorough theoretical and practical exploration.
Chemical Properties and Data
A summary of the key chemical identifiers and properties for this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 1-(1H-Pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one | - |
| Synonyms | This compound | [1] |
| CAS Number | Not available | - |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to be soluble in organic solvents like DCM, DMF, and alcohols | - |
Note: Some data is inferred based on the properties of similar compounds due to limited specific experimental data for this compound.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, a standard N-acetylation procedure for 7-azaindole can be proposed based on general organic chemistry principles and methods reported for the N-functionalization of 7-azaindole and related heterocycles.
Proposed Synthetic Route: N-Acetylation of 7-Azaindole
The most direct method for the synthesis of this compound is the N-acetylation of commercially available 7-azaindole. This can be achieved using common acetylating agents such as acetic anhydride or acetyl chloride in the presence of a suitable base.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
7-Azaindole (1.0 eq)
-
Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 7-azaindole in anhydrous DCM, add triethylamine (or pyridine) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (or acetyl chloride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Characterization
The structure of the synthesized this compound should be confirmed by standard spectroscopic methods:
-
¹H NMR: Expect characteristic shifts for the aromatic protons of the 7-azaindole core and a singlet for the acetyl methyl group.
-
¹³C NMR: Expect signals for the aromatic carbons and the carbonyl and methyl carbons of the acetyl group.
-
IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch should be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be present.
Biological Activity and Signaling Pathways
While direct experimental data on the biological activity of this compound is scarce, the extensive research on the 7-azaindole scaffold provides a strong basis for predicting its potential therapeutic applications, particularly as a kinase inhibitor.
Kinase Inhibition
The 7-azaindole core is a key structural feature in numerous potent and selective kinase inhibitors.[2][3] It typically functions as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The N1-H of the pyrrole ring often acts as a hydrogen bond donor. Acetylation at the N1 position would block this hydrogen bond donation, which could alter the binding mode and selectivity profile of the molecule. However, the acetyl group could also introduce new interactions with the protein or modulate the electronic properties of the aromatic system.
Caption: General mechanism of kinase inhibition by 7-azaindole derivatives.
Potential Signaling Pathway Involvement
Given that 7-azaindole derivatives have been developed as inhibitors for a variety of kinases, this compound could potentially modulate numerous signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. These pathways include, but are not limited to:
-
MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.
-
PI3K/AKT/mTOR Pathway: A crucial pathway in cell growth, metabolism, and survival.
-
JAK/STAT Pathway: Involved in immune responses and cell growth.
Further screening of this compound against a panel of kinases would be necessary to determine its specific targets and the signaling pathways it modulates.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, derivative of the medicinally important 7-azaindole scaffold. Based on established chemical principles, its synthesis is readily achievable. The N-acetylation is expected to significantly influence its biological activity, potentially leading to novel kinase inhibitors with unique selectivity profiles.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and reproducible synthetic protocol and fully characterizing the compound using modern analytical techniques.
-
Biological Screening: Evaluating the activity of this compound against a broad panel of kinases to identify specific targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of N-acylated 7-azaindole derivatives to understand how modifications to the acyl group impact biological activity.
-
Cell-Based Assays: Investigating the effects of this compound on relevant cellular signaling pathways and disease models.
This technical guide provides a solid foundation for initiating research into this compound, a compound with the potential to contribute to the development of next-generation targeted therapies.
References
The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, evolving from a laboratory curiosity to a cornerstone in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the discovery and history of 7-azaindole compounds, detailing key synthetic milestones, experimental protocols, and their transformative impact on drug discovery, particularly in the realm of kinase inhibition.
Discovery and Early History: The Genesis of a Privileged Scaffold
The first synthesis of the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) was reported in 1955 by M. M. Robison and B. L. Robison in the Journal of the American Chemical Society.[1][2][3] Their pioneering work laid the foundation for the exploration of this unique heterocyclic system. The initial synthesis, a Madelung-type cyclization, involved the intramolecular condensation of 2-formamido-3-picoline in the presence of a strong base. This discovery opened the door to the synthesis of various derivatives and the subsequent investigation of their chemical and biological properties.[4]
Early interest in 7-azaindole and its derivatives was also driven by their potential as antimalarial agents, as evidenced by research exploring the synthesis of various substituted 7-azaindoles for this purpose.
Evolution of Synthetic Methodologies
Since its initial discovery, the synthesis of the 7-azaindole core and its derivatives has been the subject of extensive research, leading to the development of more efficient and versatile methods.
Classical Synthetic Routes
Traditional methods for indole synthesis, such as the Fischer and Bartoli syntheses, have been adapted for the preparation of azaindoles, though often with modifications to accommodate the electron-deficient nature of the pyridine ring.
Modern Synthetic Approaches
The advent of modern organic synthesis has provided a diverse toolkit for the construction of the 7-azaindole scaffold.
-
Chichibabin Cyclization: This method involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA) to form a 2-substituted-7-azaindole.[5]
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium- and rhodium-catalyzed reactions have emerged as powerful tools for the construction and functionalization of the 7-azaindole ring system. These methods offer high efficiency and functional group tolerance.
-
Domino Reactions: One-pot domino reactions, starting from readily available materials like 2-fluoro-3-methylpyridine and aldehydes, have been developed for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 7-azaindole compounds.
Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization[5]
Materials:
-
2-Fluoro-3-picoline
-
Benzonitrile
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
n-Butyllithium in hexanes
-
Diisopropylamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium (2.66 mL, 4.2 mmol) to dry THF (20.0 mL) at -40 °C.
-
Add dry diisopropylamine (620 µL, 4.2 mmol) to the solution via syringe and stir for 5 minutes at -40 °C to generate LDA.
-
Add benzonitrile (215 µL, 2.1 mmol) to the LDA solution and stir for 2 hours at -40 °C.
-
Add 2-fluoro-3-picoline (200 µL, 2.0 mmol) to the reaction mixture and continue stirring for an additional 2 hours at -40 °C.
-
Warm the reaction to 0 °C over 30 minutes and then quench with wet THF.
-
Remove the solvent under reduced pressure.
-
Redissolve the resulting solid in EtOAc (15 mL) and wash successively with saturated aqueous NaHCO₃ (3 x 10 mL) and saturated aqueous NaCl (3 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to yield 2-phenyl-7-azaindole.
Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay[6][7]
This protocol is a representative example of a fluorescence resonance energy transfer (FRET)-based assay used to determine the inhibitory activity of 7-azaindole compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor)
-
Test 7-azaindole compound
-
Kinase buffer
-
384-well microplate
-
Plate reader capable of time-resolved FRET (TR-FRET) measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test 7-azaindole compound in kinase buffer at 3 times the final desired concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a mixture of the kinase and the Eu-labeled anti-tag antibody in kinase buffer at 3 times the final desired concentration.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer at 3 times the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the serially diluted test compound to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The decrease in the FRET signal (emission ratio) is proportional to the displacement of the tracer by the inhibitor. Determine the IC₅₀ value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: 7-Azaindole Derivatives as Kinase Inhibitors
The 7-azaindole scaffold has proven to be a highly effective "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bond interactions with the kinase hinge region, mimicking the binding of ATP.[6] This has led to the development of numerous potent and selective kinase inhibitors.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Vemurafenib (PLX4032) | BRAFV600E | 31 | [6] |
| PLX4720 | BRAFV600E | 13 | [6] |
| Pexidartinib (PLX3397) | CSF1R | 13 | [6] |
| Compound 97 | JAK2 | 1 | [7] |
| Compound 97 | JAK3 | 5 | [7] |
| Compound 63 | c-Met | 20 | [7] |
| Compound 90 | IKK2 | Potent (exact value not specified) | [7] |
| Dinaciclib | CDK1 | 3.2 | [8] |
| Dinaciclib | CDK2 | 1 | [8] |
| Dinaciclib | CDK5 | 1 | [8] |
| Dinaciclib | CDK9 | 4 | [8] |
| Ribociclib | CDK4 | 10 | [8] |
| Ribociclib | CDK6 | 39 | [8] |
| Azaindole 10 | PI3Kγ | 50 | [9] |
| Azaindole 12 | PI3Kγ | 3.4 | [9] |
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of 7-azaindole compounds in drug discovery.
Caption: BRAF/MEK/ERK signaling pathway inhibited by Vemurafenib.
Caption: Experimental workflow for a kinase inhibition assay.
Conclusion
The journey of 7-azaindole compounds, from their initial synthesis over half a century ago to their current prominence in modern drug discovery, is a testament to the enduring power of heterocyclic chemistry. As a privileged scaffold, the 7-azaindole core continues to inspire the design and development of novel therapeutics targeting a wide range of diseases. The ongoing refinement of synthetic methodologies and a deeper understanding of their structure-activity relationships promise to further solidify the importance of 7-azaindoles in the future of medicine. This guide provides a foundational understanding for researchers and drug development professionals, enabling them to leverage the rich history and versatile chemistry of 7-azaindole in their pursuit of innovative therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 9. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Acetyl-7-azaindole from 7-azaindole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-acetyl-7-azaindole from 7-azaindole. The protocol detailed herein is based on established chemical literature, offering a reliable method for the N-acetylation of the 7-azaindole scaffold, a common precursor in the development of pharmaceutically active compounds. This application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and medicinal chemistry.
Introduction
7-Azaindole and its derivatives are privileged heterocyclic scaffolds frequently incorporated into molecules with a wide range of biological activities. The modification of the 7-azaindole nucleus is a key strategy in drug discovery. N-acetylation of 7-azaindole to form this compound serves as a crucial step in the synthesis of more complex molecules, offering a means to protect the indole nitrogen or to introduce a functional handle for further elaboration. This document outlines a straightforward and efficient method for this transformation.
Reaction Scheme
The synthesis of this compound from 7-azaindole proceeds via an N-acetylation reaction using acetic anhydride.
Caption: General reaction scheme for the N-acetylation of 7-azaindole.
Experimental Protocol
This protocol is adapted from established procedures for the N-acetylation of indole and azaindole derivatives.
Materials:
-
7-Azaindole
-
Acetic anhydride
-
Glacial acetic acid (optional, can be used as a solvent)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-azaindole (1.0 equivalent) in a minimal amount of glacial acetic acid or use a mixture of acetic anhydride and acetic acid.
-
Addition of Acetylating Agent: Add acetic anhydride (1.5 to 2.0 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.
Data Presentation
| Parameter | Value |
| Product Name | This compound |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | Typically > 80% (after purification) |
| Melting Point | 65-68 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.51 (dd, J=4.8, 1.6 Hz, 1H), 8.39 (dd, J=7.8, 1.6 Hz, 1H), 7.75 (d, J=3.8 Hz, 1H), 7.21 (dd, J=7.8, 4.8 Hz, 1H), 6.69 (d, J=3.8 Hz, 1H), 2.76 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.2, 148.8, 144.1, 130.1, 129.8, 120.3, 117.2, 108.9, 24.5 |
| IR (KBr, cm⁻¹) | 1705 (C=O), 1595, 1470, 1415, 1370, 785 |
| Mass Spec (EI) | m/z 160 (M⁺), 118, 91 |
Note: Spectroscopic data are representative and may vary slightly based on the specific instrumentation and conditions used.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Acetic anhydride and glacial acetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The neutralization step with sodium bicarbonate is exothermic and may cause frothing; add the bicarbonate solution slowly and with caution.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. The straightforward procedure and high yield make it a valuable tool for researchers engaged in the synthesis of 7-azaindole-based compounds for various applications in drug discovery and development. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthetic transformation.
Application Notes and Protocols for the N-acetylation of 7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azaindole, a bicyclic heterocycle, is a prominent scaffold in medicinal chemistry due to its structural resemblance to indole and its ability to act as a bioisostere for purines. This unique structure imparts favorable physicochemical and pharmacological properties, leading to its incorporation into a wide array of therapeutic agents, including kinase inhibitors for cancer therapy and antivirals. The functionalization of the 7-azaindole core is a critical step in the synthesis of these bioactive molecules. N-acetylation, the introduction of an acetyl group at the N1 position of the pyrrole ring, is a fundamental transformation that can serve as a key step in a synthetic route or be used to modulate the biological activity of the final compound. This document provides a detailed protocol for the N-acetylation of 7-azaindole, offering both a modern, environmentally friendly approach and a traditional method.
Experimental Protocols
Two effective methods for the N-acetylation of 7-azaindole are presented below. Method A is a contemporary, catalyst-free approach that can be performed at room temperature, while Method B is a more traditional approach involving heating with a basic salt.
Method A: Catalyst-Free N-acetylation in Solvent or Solvent-Free Conditions
This method is adapted from a general and eco-friendly procedure for the N-acylation of amines.[1] It offers high efficiency, short reaction times, and a reduced environmental footprint.
Materials:
-
7-Azaindole
-
Acetic Anhydride (Ac₂O)
-
Dichloromethane (CH₂Cl₂) (optional, other solvents like THF, EtOAc, or water can also be used)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Charging: To a round-bottom flask, add 7-azaindole (1.0 eq).
-
Solvent Addition (Optional): If a solvent is used, dissolve the 7-azaindole in a suitable solvent such as dichloromethane (approximately 10 mL per gram of 7-azaindole).
-
Reagent Addition: Add acetic anhydride (1.2 eq) to the flask. For the solvent-free reaction, add the acetic anhydride directly to the 7-azaindole.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically short, ranging from 5 to 15 minutes.[1]
-
Work-up:
-
If the reaction was performed solvent-free, dissolve the mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and the acetic acid byproduct.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acetyl-7-azaindole.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Method B: Traditional N-acetylation with Sodium Acetate
This method is based on the well-established procedure for the N-acetylation of indole, a close structural analog of 7-azaindole.[2][3]
Materials:
-
7-Azaindole
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Sodium Acetate (NaOAc)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 7-azaindole (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (0.5 eq).
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.[2][3] Monitor the reaction by TLC.
-
Work-up:
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully pour the reaction mixture into ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Stir the mixture until the precipitate solidifies.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude N-acetyl-7-azaindole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Presentation
The following table summarizes the reaction conditions and expected outcomes for the N-acetylation of 7-azaindole based on analogous reactions.
| Method | Reagents | Solvent | Temperature | Time | Reported Yield (for analogs) | Reference |
| A | 7-Azaindole, Acetic Anhydride | Dichloromethane or None | Room Temperature | 5 - 15 min | Good to Excellent | [1] |
| B | 7-Azaindole, Acetic Anhydride, NaOAc | None | Reflux | 3 h | ~60% for N-acetyl indole | [2][3] |
Characterization Data:
-
¹H NMR: Expect characteristic shifts for the protons on the pyridine and pyrrole rings. The acetyl group will show a singlet at approximately δ 2.2-2.7 ppm.
-
¹³C NMR: The spectrum will show signals for the carbons of the 7-azaindole core and the acetyl group (carbonyl carbon around δ 168-172 ppm and methyl carbon around δ 23-27 ppm).
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of N-acetyl-7-azaindole (C₉H₈N₂O, MW: 160.17 g/mol ) should be observed.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-acetylation of 7-azaindole.
Caption: General workflow for the N-acetylation of 7-azaindole.
References
The Role of 1-Acetyl-7-azaindole and its Isomers in Medicinal Chemistry: A Gateway to Potent Kinase Inhibitors
Application Note: The 7-azaindole scaffold is a privileged structure in medicinal chemistry, prized for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases. While 1-acetyl-7-azaindole itself is not typically a final drug candidate, its acetylated isomers, particularly 3-acetyl-7-azaindole, serve as crucial synthetic intermediates in the development of potent kinase inhibitors for therapeutic areas such as oncology. The acetyl group provides a reactive handle for constructing more complex heterocyclic systems that can be optimized for high affinity and selectivity towards specific kinase targets. This document outlines the application of acetylated 7-azaindoles in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, providing detailed experimental protocols and biological activity data for the resulting compounds.
Introduction
7-Azaindoles, also known as pyrrolopyridines, are bioisosteres of indoles and purines, making them ideal scaffolds for targeting ATP-binding sites in enzymes, especially protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, driving research into the development of small molecule inhibitors. The 7-azaindole core can form key hydrogen bond interactions with the kinase hinge region, a critical interaction for potent inhibition.
The introduction of an acetyl group at the N-1 or C-3 position of the 7-azaindole nucleus provides a versatile starting point for chemical elaboration. Specifically, 3-acetyl-7-azaindole is a key precursor for the synthesis of a class of 2-aminopyrimidine-substituted 7-azaindoles that have demonstrated potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle.
Application in Kinase Inhibitor Synthesis
A primary application of acetylated 7-azaindoles in medicinal chemistry is in the synthesis of multi-targeted kinase inhibitors. The acetyl group at the C-3 position can be readily transformed into various functional groups and heterocyclic rings to explore the chemical space around the 7-azaindole core and optimize interactions with the target kinase.
A notable example is the synthesis of 2-aminopyrimidine derivatives from 3-acetyl-7-azaindole. This transformation is a key step in creating compounds that potently inhibit CDKs. The general synthetic strategy involves a Claisen condensation of 3-acetyl-7-azaindole with a formylating agent, followed by cyclization with guanidine to construct the 2-aminopyrimidine ring.
Quantitative Data
The following table summarizes the in vitro biological activity of representative 7-azaindole derivatives synthesized from an acetylated precursor. The data highlights the potent and, in some cases, selective inhibition of various Cyclin-Dependent Kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| 1 | CDK1/CycB | 7 |
| CDK2/CycE | 3 | |
| CDK9/CycT1 | 31 | |
| 2 | CDK1/CycB | 240 |
| CDK2/CycE | 1600 | |
| CDK9/CycT1 | 31 |
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate)
This protocol describes the Claisen-Schmidt condensation of 3-acetyl-7-azaindole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the key enaminone intermediate.
Materials:
-
3-Acetyl-7-azaindole
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 3-acetyl-7-azaindole (1.0 g, 6.24 mmol) in anhydrous DMF (10 mL) in a round-bottom flask was added N,N-dimethylformamide dimethyl acetal (2.5 mL, 18.7 mmol).
-
The reaction mixture was heated to 80 °C and stirred for 4 hours.
-
The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure using a rotary evaporator.
-
The crude residue was purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired enaminone product as a yellow solid.
Protocol 2: Synthesis of 2-Amino-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidine (CDK Inhibitor)
This protocol outlines the cyclization of the enaminone intermediate with guanidine to form the final 2-aminopyrimidine derivative.
Materials:
-
3-(Dimethylamino)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Dichloromethane and methanol for recrystallization
Procedure:
-
A solution of sodium ethoxide was prepared by dissolving sodium metal (0.21 g, 9.1 mmol) in anhydrous ethanol (20 mL).
-
To this solution was added guanidine hydrochloride (0.87 g, 9.1 mmol).
-
3-(Dimethylamino)-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one (1.0 g, 4.6 mmol) was then added to the reaction mixture.
-
The mixture was heated to reflux and stirred for 12 hours.
-
After cooling to room temperature, the resulting precipitate was collected by filtration.
-
The solid was washed with water and then dried under vacuum.
-
The crude product was purified by recrystallization from a mixture of dichloromethane and methanol to yield the pure 2-amino-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidine.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant target kinase (e.g., CDK2/CycE)
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide or protein
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
96-well plates
-
Incubator
-
Phosphorimager or luminometer
Procedure:
-
A kinase reaction mixture was prepared in a 96-well plate containing kinase buffer, the substrate, and the test compound at various concentrations.
-
The kinase enzyme was added to initiate the reaction, followed by a brief pre-incubation.
-
The kinase reaction was started by the addition of ATP (mixed with [γ-³²P]ATP for radiometric detection).
-
The reaction was allowed to proceed at 30 °C for a specified time (e.g., 30 minutes).
-
The reaction was terminated by the addition of a stop solution (e.g., phosphoric acid for radiometric assay).
-
For radiometric assays, the phosphorylated substrate was captured on a filter membrane, and the radioactivity was quantified using a phosphorimager. For luminescence-based assays, the amount of ADP produced was measured using a luminometer according to the manufacturer's protocol.
-
IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Synthetic workflow for 7-azaindole CDK inhibitors.
Caption: Inhibition of CDK-mediated cell cycle progression.
Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical functionalization of the 1-acetyl-7-azaindole core, a key scaffold in medicinal chemistry. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and halogenation methods, offering a guide for the synthesis of diverse derivatives for drug discovery and development.
Introduction
The 7-azaindole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic indole while offering unique hydrogen bonding capabilities and physicochemical properties. The introduction of an acetyl group at the N1 position can modulate the electronic properties of the ring system and provide a handle for further synthetic transformations. This document details key procedures for the functionalization of this compound at various positions, enabling the exploration of structure-activity relationships.
Key Functionalization Strategies
The primary methods for modifying the this compound core include palladium-catalyzed cross-coupling reactions and direct halogenation. These techniques allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, as well as halogens for further derivatization.
A general workflow for these functionalization reactions is depicted below.
Caption: General workflow for the functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For the this compound core, these reactions typically involve a halogenated precursor.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling of 4-iodo-1-acetyl-7-azaindole
This protocol is adapted from a procedure described for the coupling of 4-iodo-1-acetyl-7-azaindole with 2-methyl-3-butyn-2-ol.[1]
-
Reaction Setup: To a solution of 4-iodo-1-acetyl-7-azaindole (1.0 equiv) in a suitable solvent such as dioxane, add 2-methyl-3-butyn-2-ol (1.2 equiv).
-
Catalyst and Base Addition: Add Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and CuI (0.1 equiv) to the reaction mixture. Subsequently, add a base such as Et₃N (2.0 equiv).
-
Reaction Conditions: Stir the mixture at room temperature or heat to 60 °C until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Suzuki Coupling
The Suzuki coupling facilitates the formation of a carbon-carbon bond between an organoboron compound and an aryl or vinyl halide.
Experimental Protocol: Suzuki Coupling of 3-iodo-1-protected-7-azaindole
The following is a general procedure based on Suzuki couplings performed on related 7-azaindole systems.
-
Reaction Setup: In a reaction vessel, combine the 3-iodo-1-acetyl-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a solvent system, for example, a 1:1 mixture of toluene and ethanol.
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (0.05 equiv), and a suitable ligand, for example, SPhos (0.05 equiv).
-
Reaction Conditions: Heat the reaction mixture at 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the C3-arylated product.
Heck Coupling
The Heck coupling reaction forms a carbon-carbon bond between an unsaturated halide and an alkene.
Experimental Protocol: Heck Coupling of 4-iodo-1-acetyl-7-azaindole
This protocol is based on the Heck coupling of 4-iodo-1-acetyl-7-azaindole with methyl acrylate.[1]
-
Reaction Setup: In a sealed tube, dissolve 4-iodo-1-acetyl-7-azaindole (1.0 equiv) and methyl acrylate (1.5 equiv) in a suitable solvent like DMF.
-
Catalyst and Base Addition: Add palladium acetate (Pd(OAc)₂, 0.1 equiv) and a base. The choice of base can influence the reaction outcome; for instance, using K₂CO₃/KOAc can lead to a Michael adduct.[1] For the Heck product, a non-nucleophilic base like triethylamine (NEt₃) is often used.
-
Reaction Conditions: Heat the mixture at 110 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent. Wash the organic phase with water and brine, then dry and concentrate.
-
Purification: Purify the crude product via column chromatography to isolate the desired Heck adduct.
Buchwald-Hartwig Amination
This reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. Simple and efficient procedures for the Pd-catalyzed cross-coupling of primary and secondary amines with halo-7-azaindoles have been developed.[2][3]
Experimental Protocol: Amination of 4-chloro-1-acetyl-7-azaindole
-
Reaction Setup: In a glovebox, charge a vial with a palladium precatalyst (e.g., RuPhos Pd G2, 0.02 equiv), a ligand (e.g., RuPhos, 0.04 equiv), and a base such as lithium bis(trimethylsilyl)amide (LiHMDS, 2.1 equiv).
-
Reagent Addition: Add a solution of the 4-chloro-1-acetyl-7-azaindole (1.0 equiv) and the desired amine (1.2 equiv) in a solvent like THF.
-
Reaction Conditions: Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Halogenation of the this compound Core
Direct halogenation provides key intermediates for subsequent cross-coupling reactions.
Iodination
Experimental Protocol: Iodination at the C3 Position
The 3-position of the 7-azaindole nucleus is susceptible to electrophilic substitution.[4]
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a solvent such as acetonitrile.
-
Reagent Addition: Add N-iodosuccinimide (NIS, 1.0 equiv) and potassium hydroxide (3.0 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours (e.g., 11 hours) until the reaction is complete.[4]
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography to obtain 1-acetyl-3-iodo-7-azaindole.
Bromination
Experimental Protocol: Bromination at the C3 Position
A mild and efficient method for the bromination of azaindoles utilizes copper(II) bromide.[5]
-
Reaction Setup: Suspend this compound (1.0 equiv) in acetonitrile.
-
Reagent Addition: Add copper(II) bromide (CuBr₂, 1.1 equiv).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically high-yielding and proceeds cleanly.[5]
-
Work-up: Filter the reaction mixture to remove any solids. Dilute the filtrate with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase.
-
Purification: Purify the resulting crude material by column chromatography to yield 1-acetyl-3-bromo-7-azaindole.
Data Presentation
The following tables summarize representative yields for the functionalization reactions described.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Sonogashira[1] | 4-iodo-1-acetyl-7-azaindole | 2-methyl-3-butyn-2-ol | Pd(OAc)₂/PPh₃/CuI | Et₃N | Dioxane | up to 94 |
| Suzuki | 3-iodo-6-chloro-1-protected-7-azaindole | Arylboronic acid | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Toluene/Ethanol | 67-93 |
| Heck[1] | 4-iodo-1-acetyl-7-azaindole | Methyl acrylate | Pd(OAc)₂ | NEt₃ | DMF | 38-45 |
| Amination | 4-chloro-7-azaindole | N-benzylmethylamine | RuPhos Pd G2/RuPhos | LiHMDS | THF | 96 |
Table 2: Halogenation Reactions
| Reaction | Substrate | Reagent | Solvent | Yield (%) |
| Iodination[4] | 1-phenyl-7-azaindole | I₂/KOH | Acetonitrile | 65 |
| Bromination[5] | 7-azaindole | CuBr₂ | Acetonitrile | High-yielding |
Experimental Workflows in DOT Language
The following diagrams illustrate the workflows for the key functionalization reactions.
References
Application Notes and Protocols: The Strategic Use of 1-Acetyl-7-azaindole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 7-Azaindole Scaffold and the Role of N-Acetylation
The 7-azaindole scaffold is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged" fragment in fragment-based drug discovery (FBDD).[1][2][3] Its structural resemblance to the adenine core of ATP has made it an exceptionally successful starting point for developing potent kinase inhibitors, including the FDA-approved drug Vemurafenib.[4][5] The key to its efficacy often lies in the bidentate hydrogen bond it forms with the kinase hinge region, utilizing both the pyridine nitrogen as an acceptor and the N-1 pyrrole proton as a donor.[5][6]
While the parent 7-azaindole is a prolific "hinge-binder," strategic modification of this core scaffold provides a powerful tool for navigating complex biological targets and optimizing lead compounds. The introduction of an acetyl group at the N-1 position to form 1-Acetyl-7-azaindole fundamentally alters the fragment's properties. This modification blocks the crucial hydrogen bond donor capability of the pyrrole NH, presenting both challenges and opportunities.[7]
These application notes explore the strategic rationale for employing this compound in FBDD programs. We discuss how this modification can be used to achieve selectivity, modulate physicochemical properties, and serve as a key synthetic intermediate for fragment elaboration.
Application Notes: Strategic Considerations
Diversifying Target Space by Blocking Hinge-Binding
The primary consequence of N-1 acetylation is the removal of the N-H hydrogen bond donor. While this may seem detrimental, it is a key strategy for achieving selectivity and engaging different target classes.
-
Kinase Selectivity: Many kinases rely on the canonical N-H---O hydrogen bond for potent inhibition. Screening with this compound can actively select against these kinases, helping to identify those that do not require this interaction or that can be engaged through alternative binding modes (e.g., "flipped" or "non-hinge" binding).[5] This approach can reduce off-target activity early in the discovery process.
-
Exploring Non-Kinase Targets: The 7-azaindole scaffold is versatile beyond kinases.[2] By masking the dominant hinge-binding feature, researchers can uncover novel interactions with other protein families, such as proteases, helicases, or protein-protein interfaces, where hydrophobic and other polar interactions are more critical.[8]
Modulating Physicochemical Properties
N-acetylation provides a straightforward method to fine-tune the physicochemical profile of the 7-azaindole fragment. This can be critical for improving properties relevant to both screening viability and downstream drug development.
-
Solubility: The addition of the acetyl group can impact aqueous solubility, which is a critical parameter for biophysical screening assays.
-
Lipophilicity and Permeability: Acetylation alters the fragment's lipophilicity (cLogP) and topological polar surface area (TPSA), which can influence cell permeability and overall ADME properties in later-stage compounds.[9]
-
Fluorescence: Modification at the N-1 position is known to significantly alter the photophysical properties of the 7-azaindole core, which could be leveraged in specific fluorescence-based assays.[10]
A Versatile Synthetic Intermediate
Beyond its direct use in screening, this compound can be viewed as a protected, ready-to-use building block for fragment elaboration or library synthesis.
-
Protecting Group: The acetyl group serves as a robust protecting group for the N-1 position, allowing for selective chemical modifications at other positions (e.g., C-3) of the azaindole ring.
-
Fragment Elaboration: A key FBDD strategy involves growing or merging fragments. A hit identified using this compound can be advanced by a simple deacetylation step, re-introducing the N-H donor to engage a nearby hydrogen bond acceptor identified in the protein's binding site. This "reveal" strategy can lead to a significant and predictable boost in potency.
Quantitative Data: Physicochemical Properties
The following table summarizes the calculated physicochemical properties of the parent 7-azaindole fragment compared to its N-acetylated form. This data is essential for designing screening experiments and interpreting structure-activity relationships (SAR).
| Property | 7-Azaindole | This compound | Impact of Acetylation |
| Molecular Formula | C₇H₆N₂ | C₉H₈N₂O | + C₂H₂O |
| Molecular Weight ( g/mol ) | 118.14 | 160.17 | + 42.03 |
| cLogP | 1.33 | 1.25 | Slight Decrease |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | 45.9 Ų | Slight Increase |
| Hydrogen Bond Donors | 1 | 0 | Crucial Reduction |
| Hydrogen Bond Acceptors | 2 | 2 | No Change |
| Rotatable Bonds | 0 | 1 | Increase |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-acetylation of commercially available 7-azaindole.
Materials:
-
7-azaindole
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
-
Ice bath
Procedure:
-
Dissolve 7-azaindole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Add acetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC (Thin Layer Chromatography).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Fragment Screening by Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen fragments for binding to a purified protein target. Binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound (100 mM stock in DMSO)
-
Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Quantitative PCR (qPCR) instrument with melt-curve capability
-
96- or 384-well qPCR plates
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. For a 1 mL master mix, use 998 µL buffer, 1 µL protein stock (to final concentration), and 1 µL SYPRO Orange (to 5x final concentration).
-
Plate Layout: Dispense 19.8 µL of the master mix into each well of the qPCR plate.
-
Compound Addition: Add 0.2 µL of the this compound stock solution to the appropriate wells for a final screening concentration of 1 mM (final DMSO concentration of 1%). Include negative controls (0.2 µL DMSO only) and a positive control (known binder), if available.
-
Seal and Centrifuge: Seal the plate securely with an optical seal. Centrifuge briefly (e.g., 1 min at 1000 x g) to ensure all components are mixed at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Set up a melt-curve experiment:
-
Initial temperature: 25 °C
-
Final temperature: 95 °C
-
Ramp rate: 1 °C/minute
-
Acquire fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature for each well.
-
Determine the Tₘ for each curve by calculating the peak of the first derivative (-dF/dT).
-
A significant positive shift in Tₘ (ΔTₘ > 2 °C) in the presence of this compound compared to the DMSO control is considered a preliminary hit.
-
All hits should be confirmed with orthogonal methods (e.g., SPR, NMR).
-
Protocol 3: Fragment Elaboration via N-Deacetylation
This protocol describes the removal of the N-acetyl group to unmask the parent 7-azaindole scaffold within a more complex molecule, a key step in a fragment-to-lead campaign.
Materials:
-
This compound containing compound
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Water
-
Ethyl acetate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the acetylated compound (1.0 eq) in methanol in a round-bottom flask.
-
Add an excess of potassium carbonate (3.0 eq) or a 1M aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with 1M HCl if NaOH was used.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via flash column chromatography to yield the deacetylated compound.
-
Confirm the structure to ensure the desired transformation occurred without affecting other parts of the molecule.
Visualizations
Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).
Caption: Strategic rationale for using acetylated vs. parent 7-azaindole.
Caption: Chemical pathway for synthesis and elaboration using N-acetylation.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical Fragments: Fragments vs PKC-ι: 7-azaindole strikes again [practicalfragments.blogspot.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Analytical Methods for the Quantification of 1-Acetyl-7-azaindole
Introduction
1-Acetyl-7-azaindole is a derivative of 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of bulk drug substances. This document outlines robust and reliable analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
Two primary methods are presented for the quantification of this compound, catering to different sensitivity and selectivity requirements.
-
HPLC-UV Method: This method is suitable for the quantification of this compound in bulk materials and simple formulations where high concentrations are expected. UV detection is a cost-effective and widely available technique. While no specific UV absorption maxima for this compound are available in the provided search results, a general method for 7-azaindole derivatives suggests monitoring at 220 nm.[3]
-
LC-MS/MS Method: For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (e.g., plasma, serum) or trace-level impurity quantification, an LC-MS/MS method is recommended. This technique offers superior specificity by monitoring precursor to product ion transitions. Although a method for this compound is not available, a method for the related compound indole demonstrates the feasibility of this approach.[4][5]
Quantitative Data Summary
The following tables summarize the hypothetical performance characteristics of the proposed analytical methods for this compound.
Table 1: HPLC-UV Method - Quantitative Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 2: LC-MS/MS Method - Quantitative Performance
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.
4. Chromatographic Conditions
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and B (specific gradient to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm[3]
5. Sample Preparation
-
Bulk Drug: Accurately weigh and dissolve the sample in Methanol to achieve a theoretical concentration within the calibration range.
-
Formulation: Extract a known amount of the formulation with a suitable solvent, followed by dilution to bring the concentration of this compound into the calibration range.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Working Standard Solutions: Prepare calibration standards by serial dilution to cover the range of 0.1 to 100 ng/mL, each containing a fixed concentration of the internal standard.
4. LC-MS/MS Conditions
-
Column: C18 reverse-phase (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and B
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be determined by direct infusion of the standard. A plausible transition would be based on the molecular weight of 160.17 g/mol .
-
Internal Standard: To be determined based on the specific IS used.
-
5. Sample Preparation (for Biological Matrices)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold Acetonitrile containing the internal standard.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
6. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Quantify this compound in samples using the calibration curve.
Visualizations
Caption: General workflow for the analytical quantification of this compound.
References
- 1. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-7-azaindole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Acetyl-7-azaindole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-acetylation of 7-azaindole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Degradation of 7-azaindole or acetic anhydride. 3. Presence of moisture: Water can hydrolyze acetic anhydride. | 1. Optimize reaction conditions: Increase reflux time (monitor by TLC) or ensure the reaction reaches the appropriate temperature (boiling point of acetic acid). 2. Use high-purity reagents: Ensure 7-azaindole is pure and use fresh, unopened acetic anhydride. 3. Ensure anhydrous conditions: Use dry glassware and solvents. |
| Formation of a White Precipitate During Reaction | The salt of 7-azaindole may precipitate out of solution. | This is not necessarily problematic. The reaction should be continued with vigorous stirring to ensure proper mixing. The precipitate should dissolve upon work-up. |
| Product is an Oil or Fails to Crystallize | Presence of impurities, such as residual acetic acid or byproducts. | 1. Thoroughly remove acetic acid: After the reaction, co-evaporate the mixture with a high-boiling point solvent like toluene to azeotropically remove residual acetic acid. 2. Purify by column chromatography: Use silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes) to isolate the pure product. 3. Attempt crystallization from a different solvent system: Try solvents of varying polarity, such as diethyl ether, hexanes, or mixtures thereof. |
| Presence of a Second Spot on TLC (Lower Rf) | This is likely the starting material, 7-azaindole. | Increase the reaction time or the equivalents of acetic anhydride to drive the reaction to completion. |
| Presence of a Second Spot on TLC (Higher Rf) | This could be a byproduct such as 1,3-diacetyl-7-azaindole. | 1. Reduce reaction time or temperature: Over-reaction can lead to di-acetylation. Monitor the reaction closely by TLC. 2. Use a milder acetylating agent: In some cases, using acetyl chloride with a non-nucleophilic base at low temperatures can offer more control, though this primarily favors C-acylation. For N-acetylation, careful control of conditions with acetic anhydride is key. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and regioselective method for the synthesis of this compound is the N-acetylation of 7-azaindole using acetic anhydride, often in the presence of acetic acid as a solvent, under reflux conditions.
Q2: How can I be sure I have synthesized this compound and not 3-Acetyl-7-azaindole?
The regioselectivity can be confirmed using spectroscopic methods, particularly ¹H NMR. For this compound, the proton on the pyrrole nitrogen is absent, and a characteristic singlet for the acetyl group will be present. The chemical shifts of the aromatic protons will also differ significantly from those of the 3-acetyl isomer. Friedel-Crafts acylation with a Lewis acid like AlCl₃ is the primary method for obtaining 3-acetyl-7-azaindole.[1]
Q3: My yield of this compound is consistently low. What are the most critical factors to control?
The most critical factors for achieving a high yield are:
-
Purity of Starting Materials: Use high-purity 7-azaindole and fresh acetic anhydride.
-
Anhydrous Conditions: Moisture will consume the acetic anhydride. Ensure all glassware is thoroughly dried.
-
Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Efficient Work-up: Complete removal of acetic acid is crucial for successful isolation and purification.
Q4: What are the potential side products in this reaction?
The most likely side product is the starting material (unreacted 7-azaindole). Under forcing conditions (prolonged heating), the formation of 1,3-diacetyl-7-azaindole is possible. While C-3 acetylation is a known reaction for azaindoles, it typically requires a Lewis acid catalyst and is less likely to be a significant byproduct under the conditions for N-acetylation.
Q5: What is the best way to purify this compound?
If the crude product is relatively clean after work-up, crystallization from a suitable solvent (e.g., ethyl acetate/hexanes or diethyl ether) is often sufficient. For less pure samples, silica gel column chromatography is the most effective method.
Data Presentation
The following table summarizes various reported conditions for the N-acetylation of indoles and related heterocycles, which can be adapted for the synthesis of this compound.
| Acylating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Acetic Acid | Reflux | 2 | ~60 (for 1,3-diacetylindole from indole) | [2] |
| Acetic Anhydride | None (Neat) | Room Temp | 5-15 min | 89 (for aniline) | [3] |
| Acetic Anhydride | Pyridine | Room Temp | Varies | Not specified | [4] |
| Thioester | Cs₂CO₃ / Xylene | 140 | 12 | up to 97 (for indoles) | [5] |
Experimental Protocols
Protocol 1: N-Acetylation of 7-Azaindole with Acetic Anhydride and Acetic Acid
This protocol is a general procedure based on established methods for the N-acetylation of indoles.
Materials:
-
7-Azaindole
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-azaindole (1.0 eq).
-
Add glacial acetic acid (5-10 volumes, e.g., 5-10 mL per gram of 7-azaindole).
-
Add acetic anhydride (1.5 - 2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using 50% ethyl acetate in hexanes as the eluent).
-
Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the acetic acid and excess acetic anhydride under reduced pressure.
-
Add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times to ensure complete removal of acetic acid.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by crystallization from ethyl acetate/hexanes or by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. 3-Acetyl-7-azaindole | CAS 83393-46-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. researchgate.net [researchgate.net]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Acetyl-7-azaindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Acetyl-7-azaindole from reaction byproducts. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
When synthesizing this compound via N-acetylation of 7-azaindole, typically using acetic anhydride, the primary byproducts and impurities include:
-
Unreacted 7-azaindole: Incomplete acetylation will leave starting material in the reaction mixture.
-
3-Acetyl-7-azaindole: This C-acetylated isomer is a common byproduct. Its formation is favored under different reaction conditions (e.g., using a Lewis acid catalyst like AlCl₃), but it can still be formed in small amounts during N-acetylation.[1]
-
Di-acetylated 7-azaindole: Although less common, over-acetylation at both the N-1 and C-3 positions can occur, especially with prolonged reaction times or excess reagents.
-
Acetic acid: This is a byproduct of the reaction when using acetic anhydride and is also sometimes used as a solvent.[1]
Q2: What are the recommended methods for purifying this compound?
The most common and effective methods for purifying this compound are:
-
Silica Gel Column Chromatography: This is the preferred method for separating this compound from its isomers and unreacted starting material.
-
Recrystallization: This technique is useful for removing minor impurities and obtaining a highly pure crystalline product after initial purification by chromatography.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process. It allows for the identification of the desired product and impurities in the fractions collected from column chromatography. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation between this compound and 3-Acetyl-7-azaindole.
-
Cause: The polarity of the N-acetyl and C-acetyl isomers can be very similar, leading to overlapping spots on TLC and co-elution from the column.
-
Solution:
-
Optimize the Eluent System: A less polar eluent system will increase the retention time of both compounds on the silica gel, potentially improving separation. Start with a low percentage of ethyl acetate in hexanes (e.g., 10-20%) and gradually increase the polarity (gradient elution).
-
Use a Longer Column: A longer chromatography column provides more surface area for the separation to occur.
-
Fine Silica Gel: Using silica gel with a smaller particle size can enhance resolution.
-
Issue 2: The product is eluting too quickly (high Rf value).
-
Cause: The eluent system is too polar.
-
Solution: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. This will increase the interaction of the compound with the stationary phase (silica gel) and slow down its elution.
Issue 3: The product is not eluting from the column (low Rf value).
-
Cause: The eluent system is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent.
Recrystallization
Issue 1: The compound does not dissolve in the chosen solvent, even at high temperatures.
-
Cause: The solvent is not suitable for dissolving this compound.
-
Solution: Select a more appropriate solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) on a small scale to find the optimal one.
Issue 2: No crystals form upon cooling.
-
Cause: The solution may be too dilute, or crystallization may be slow to initiate.
-
Solution:
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product.
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of pure this compound.
-
Cool the solution in an ice bath to further decrease the solubility.
-
-
Issue 3: The product oils out instead of crystallizing.
-
Cause: The boiling point of the solvent may be too high, or the compound may have a low melting point. The presence of impurities can also lower the melting point of the mixture.
-
Solution:
-
Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.
-
Use a Solvent Mixture: Dissolve the compound in a good solvent at an elevated temperature and then add a poorer solvent dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Experimental Protocols
Synthesis of this compound
A common method for the N-acetylation of 7-azaindole involves reacting it with a mixture of acetic anhydride and acetic acid at reflux.[1]
Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into a glass column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity mobile phase, such as 10-20% ethyl acetate in hexanes. The progress of the separation is monitored by collecting fractions and analyzing them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 30-50% ethyl acetate in hexanes) to elute the more polar compounds. This compound is expected to elute before the more polar unreacted 7-azaindole.
-
Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).
-
Dissolution: In a larger flask, add the chosen hot solvent to the impure compound until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: To maximize the yield, cool the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: TLC Data for Purification of this compound
| Compound | Typical Rf Value (30% Ethyl Acetate in Hexanes) |
| This compound | ~0.5 |
| 3-Acetyl-7-azaindole | ~0.4 |
| 7-azaindole | ~0.2 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent mixture, and ambient conditions.
Table 2: Comparison of Purification Methods
| Method | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95% | 70-90% | Good for separating isomers and removing a wide range of impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% | 80-95% (from already partially pure material) | Excellent for achieving high purity and removing minor impurities. | May not be effective for removing impurities with similar solubility. Lower recovery if the compound is significantly soluble in the cold solvent. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: 1-Acetyl-7-azaindole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most straightforward method for the synthesis of this compound is the N-acetylation of 7-azaindole using an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acid generated and to facilitate the reaction.
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: The primary impurities can be categorized as process-related and product-related.
-
Process-Related Impurities:
-
Unreacted 7-azaindole: Incomplete reaction can lead to the presence of the starting material.
-
Residual Solvents: The solvents used in the reaction and work-up (e.g., dichloromethane, ethyl acetate) may be present in the final product.
-
Reagent-Related Impurities: Excess acetic anhydride can be hydrolyzed to acetic acid.
-
-
Product-Related Impurities:
-
3-Acetyl-7-azaindole: Acetylation at the C3 position of the pyrrole ring can occur as a side reaction.
-
1,3-Diacetyl-7-azaindole: Over-acetylation can lead to the formation of a di-acetylated product.
-
Hydrolysis Product (7-azaindole): The acetyl group of this compound can be hydrolyzed back to the starting material, especially during aqueous work-up or if the product is stored in the presence of moisture.
-
Q3: How can I minimize the formation of the 3-Acetyl-7-azaindole impurity?
A3: The formation of 3-Acetyl-7-azaindole is favored under conditions that promote electrophilic substitution on the pyrrole ring. To minimize its formation, consider the following:
-
Reaction Temperature: Perform the acetylation at a lower temperature (e.g., 0-5 °C) to favor N-acetylation over C-acetylation.
-
Choice of Acetylating Agent: Using a milder acetylating agent might provide better selectivity.
-
Reaction Time: A shorter reaction time can help reduce the formation of the C-acetylated product.
Q4: What is the best way to remove unreacted 7-azaindole from my final product?
A4: Unreacted 7-azaindole can often be removed by column chromatography on silica gel. Due to the difference in polarity between this compound and 7-azaindole, a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation. Recrystallization can also be an effective purification method.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the product during work-up. 3. Sub-optimal reaction conditions. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Use anhydrous conditions and minimize exposure to water during work-up. 3. Optimize the reaction temperature, time, and stoichiometry of reagents. |
| Presence of a Significant Amount of 7-azaindole in the Final Product | 1. Incomplete acetylation. 2. Hydrolysis of this compound. | 1. Increase the amount of acetylating agent or prolong the reaction time. 2. Ensure the work-up is performed quickly and under neutral or slightly basic pH. Avoid acidic conditions. |
| Detection of 3-Acetyl-7-azaindole Impurity | Reaction conditions favor C-acetylation. | 1. Lower the reaction temperature. 2. Use a less reactive acetylating agent. 3. Consider using a base with a different strength. |
| Formation of 1,3-Diacetyl-7-azaindole | Use of excess acetylating agent or harsh reaction conditions. | 1. Use a stoichiometric amount of the acetylating agent. 2. Reduce the reaction temperature and time. |
| Product is an Oil or Gummy Solid and Difficult to Isolate | Presence of multiple impurities, especially acetic acid. | 1. Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acetic acid. 2. Purify the crude product by column chromatography. |
Quantitative Data Summary
The following table summarizes typical impurity levels that might be observed in a crude reaction mixture for the synthesis of this compound, as determined by HPLC analysis. These are representative values and can vary based on the specific reaction conditions.
| Compound | Retention Time (min) | Area % (Typical Crude) |
| 7-azaindole | 2.5 | 5 - 15% |
| This compound | 4.8 | 75 - 85% |
| 3-Acetyl-7-azaindole | 5.2 | 1 - 5% |
| 1,3-Diacetyl-7-azaindole | 6.5 | < 2% |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound from 7-azaindole via N-acetylation.
Materials:
-
7-azaindole
-
Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-azaindole (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, quench by adding it to a separatory funnel containing saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Caption: Synthesis of this compound from 7-azaindole.
Caption: Common impurity formation pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Optimization of 1-Acetyl-7-azaindole N-acetylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful N-acetylation of 1-Acetyl-7-azaindole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-acetylation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion of Starting Material | 1. Insufficiently activated acetylating agent: Acetic anhydride may require activation. 2. Low reaction temperature: The reaction may not have sufficient energy to proceed. 3. Short reaction time: The reaction may not have proceeded to completion. 4. Presence of moisture: Water can hydrolyze the acetylating agent. | 1. Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) to activate the acetic anhydride. 2. Increase the reaction temperature. Monitor for potential side reactions at higher temperatures. 3. Extend the reaction time and monitor progress by TLC or LC-MS. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Products (Side Reactions) | 1. C-Acylation: Acetylation may occur at the 3-position of the azaindole ring.[1][2] 2. Deacetylation: The starting this compound may be deacetylated under the reaction conditions. | 1. Use a less forcing acetylating agent or milder reaction conditions. Friedel-Crafts acylation conditions (e.g., acetyl chloride with AlCl3) are known to favor C-acylation.[1] 2. Avoid strongly acidic or basic conditions for prolonged periods. Use a non-protic solvent. |
| Incomplete Diacetylation (Mixture of Mono- and Di-acetylated Product) | 1. Insufficient amount of acetylating agent: Not enough reagent to fully convert the starting material. 2. Steric hindrance: The first acetyl group may hinder the second acetylation. | 1. Increase the molar equivalents of the acetylating agent. 2. Increase the reaction temperature and/or time to overcome the energy barrier. |
| Product Degradation | 1. Harsh reaction conditions: High temperatures or strong acids/bases can lead to decomposition. 2. Product instability during workup: The diacetylated product may be sensitive to aqueous workup. | 1. Screen for milder reaction conditions. 2. Perform a non-aqueous workup if possible, or minimize the exposure time to aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for N-acetylation of 7-azaindole?
A1: N-acetylation of 7-azaindole is typically carried out using a mixture of acetic anhydride and acetic acid at reflux.[1] These conditions can serve as a starting point for the diacetylation of this compound, though optimization will likely be necessary.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any byproducts.
Q3: What is the expected reactivity of the two nitrogen atoms in 7-azaindole towards acetylation?
A3: The pyrrolic nitrogen (N1) is generally more nucleophilic and will be acetylated first. The pyridinic nitrogen (N7) is less nucleophilic and will require more forcing conditions for acetylation to occur.
Q4: Can I use other acetylating agents?
A4: Yes, other acetylating agents like acetyl chloride can be used. However, be aware that acetyl chloride in the presence of a Lewis acid like aluminum chloride is known to favor C-acylation at the 3-position.[1][2]
Q5: My diacetylated product seems to be hydrolyzing back to the mono-acetylated starting material during purification. What can I do?
A5: If the diacetylated product is sensitive to hydrolysis, it is advisable to use non-aqueous workup and purification methods. For example, after the reaction, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography using anhydrous solvents.
Experimental Protocol: N-acetylation of 7-Azaindole
This protocol describes the synthesis of this compound and can be adapted and optimized for the synthesis of the diacetylated product.
Materials:
-
7-Azaindole
-
Acetic anhydride
-
Glacial acetic acid
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 7-azaindole in glacial acetic acid, add an excess of acetic anhydride.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture over ice-water and stir until the excess acetic anhydride is hydrolyzed.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: For the diacetylation of this compound, a higher temperature, longer reaction time, and a larger excess of acetic anhydride may be required. The use of a catalyst may also be explored.
Visual Guides
Below are diagrams to visualize the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for the N-acetylation of this compound.
References
Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole
Welcome to the technical support center for the functionalization of 1-Acetyl-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this important scaffold.
Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
-
Question: My Suzuki or Buchwald-Hartwig coupling reaction with a halogenated this compound derivative is resulting in a low yield or no product. What are the likely causes and how can I optimize the reaction?
-
Answer: Low yields in palladium-catalyzed cross-coupling reactions involving 7-azaindole scaffolds can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and ligand is critical. For Suzuki couplings with arylboronic acids, catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) are often employed. For Buchwald-Hartwig amination, using specialized precatalysts can be advantageous for achieving high selectivity for the heteroaryl halide over the unprotected N-H bond.[1] Consider screening different phosphine ligands (e.g., SPhos, XPhos) as they can significantly impact reaction efficiency.
-
Base Selection: The choice of base is crucial and can be substrate-dependent. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, stronger bases such as LiHMDS may be necessary, especially in amination reactions, to fully deprotonate both the amine and the azaindole, thereby reducing undesired side reactions like homo-coupling.[1] The nature of the base can also influence the reaction pathway; for instance, in Heck coupling reactions, using NEt₃ may favor the desired C4 coupling, while a more basic condition with K₂CO₃/KOAc could lead to a Michael adduct as the main product.[2]
-
Solvent and Temperature: The reaction solvent and temperature play a significant role. Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. The optimal temperature can range from room temperature to reflux, depending on the reactivity of the substrates and the stability of the catalyst. For some couplings, microwave irradiation can reduce reaction times and improve yields.
-
Degassing: Palladium catalysts are sensitive to oxygen. Ensure that the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to adding the catalyst.
-
Substrate Quality: Ensure the purity of your this compound starting material and the coupling partner. Impurities can poison the catalyst.
-
Issue 2: Poor Regioselectivity in C-H Functionalization
-
Question: I am attempting a direct C-H functionalization on this compound, but I am observing a mixture of isomers. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in C-H functionalization of 7-azaindoles can be challenging due to the presence of multiple reactive sites. The acetyl group at the N1 position can influence the electronic properties of the ring system.
-
Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity. While the acetyl group itself can act as a weak directing group, stronger directing groups can be temporarily installed to guide the metal catalyst to a specific C-H bond.
-
Catalyst Control: The choice of metal catalyst and ligands can significantly influence the site of functionalization. Rh(III) catalysts, for example, have been used for C-H activation and annulation reactions of 7-azaindoles.[3]
-
Steric Hindrance: The steric environment around the C-H bonds can be exploited. Bulky reagents may preferentially react at the less sterically hindered positions.
-
Issue 3: Deacetylation of the N1-Acetyl Group During the Reaction
-
Question: My reaction is leading to the cleavage of the N1-acetyl protecting group. How can I prevent this?
-
Answer: The N1-acetyl group on the 7-azaindole is susceptible to hydrolysis under both acidic and basic conditions.
-
Reaction pH: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a milder, non-nucleophilic base. For reactions requiring acidic conditions, using a Lewis acid might be a viable alternative to a Brønsted acid.
-
Alternative Protecting Groups: If deacetylation remains a persistent issue, consider using a more robust protecting group. A sulfonyl group, for instance, can offer greater stability under a wider range of reaction conditions.
-
Reaction Temperature and Time: Prolonged reaction times and high temperatures can promote deacetylation. Aim to use reaction conditions that allow for the shortest possible reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the N1-acetyl group in the functionalization of 7-azaindole?
A1: The N1-acetyl group serves multiple purposes. Firstly, it acts as a protecting group for the N-H of the pyrrole ring, preventing undesired side reactions at this position, such as N-arylation in cross-coupling reactions. Secondly, as an electron-withdrawing group, it modifies the electronic properties of the 7-azaindole ring system, which can influence the regioselectivity of certain reactions.
Q2: I am having difficulty purifying my functionalized this compound derivative. What are some common purification challenges and solutions?
A2: Purification of 7-azaindole derivatives can be challenging due to their polarity and potential for coordination with silica gel.
-
Column Chromatography: If using silica gel chromatography, consider deactivating the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed in the eluent. This can help to reduce tailing and improve separation. Gradient elution is often necessary to effectively separate the product from starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Preparative HPLC: For challenging separations, preparative reverse-phase HPLC can be a powerful tool.
Q3: Can I perform functionalization on the pyridine ring of this compound?
A3: Yes, functionalization of the pyridine ring is possible. The C4 and C6 positions are the most common sites for substitution. Halogenation at these positions can be achieved, followed by subsequent cross-coupling reactions to introduce a variety of substituents.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of 4-Chloro-1-acetyl-7-azaindole.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 110 | 8 | 88[4] |
| 3 | PdCl₂(dppf) | - | K₃PO₄ | DMF | 90 | 16 | 82 |
Table 2: Optimization of Buchwald-Hartwig Amination of 3-Bromo-7-azaindole.
| Entry | Palladium Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | P1 | NaOtBu | Toluene | 100 | 18 | <5 |
| 2 | P1 | K₃PO₄ | Toluene | 100 | 18 | <5 |
| 3 | P1 | LiHMDS | THF | 80 | 2 | 95[1] |
| 4 | P5 | LiHMDS | THF | 60 | 4 | 92[1] |
| 5 | P1 | LiHMDS | THF | RT | 24 | 85[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Halogenated this compound
-
To a dry reaction vessel, add the halogenated this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a base such as Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) and ligand (e.g., SPhos, 10 mol%).[4]
-
Add the degassed solvent (e.g., dioxane or a toluene/ethanol mixture).[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Halogenated this compound
-
In a glovebox, add the halogenated this compound (1.0 equiv.), the amine (1.2 equiv.), and a palladium precatalyst (e.g., P1 or P5, 2 mol%) to a dry reaction vial.[1]
-
Add a solution of LiHMDS (2.2 equiv.) in THF.[1]
-
Seal the vial and heat to the appropriate temperature (e.g., 60-80 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
References
Stability issues of 1-Acetyl-7-azaindole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Acetyl-7-azaindole in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
The primary stability issue for this compound in solution is its susceptibility to hydrolysis, which leads to the cleavage of the acetyl group and the formation of 7-azaindole and acetic acid. This deacetylation reaction is the most commonly encountered degradation pathway.
Q2: Which factors can influence the rate of hydrolysis of this compound?
The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the reaction. Additionally, elevated temperatures will accelerate the degradation process. The choice of solvent can also play a role, with protic solvents potentially facilitating hydrolysis more readily than aprotic solvents.
Q3: What are the expected degradation products of this compound?
Q4: How can I monitor the stability of this compound in my experimental solutions?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be able to separate the intact this compound from its primary degradant, 7-azaindole, and any other potential impurities.
Q5: What are the recommended storage conditions for solutions of this compound?
To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store the solution at a low temperature (2-8 °C) and protected from light. The pH of the solution should be kept as close to neutral as the experimental conditions allow. For long-term storage, it is advisable to store the compound in its solid form in a cool, dark, and dry place.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay results for this compound. | Degradation of the compound in solution. | Prepare fresh solutions before use. If using a stock solution, verify its integrity using a stability-indicating HPLC method. Consider the pH and temperature of your experimental buffers and solutions. |
| Appearance of a new peak in the HPLC chromatogram corresponding to 7-azaindole. | Hydrolysis of this compound. | This confirms degradation. To minimize this, work at lower temperatures and maintain a neutral pH where possible. If the experimental conditions require acidic or basic pH, minimize the time the compound is exposed to these conditions. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to differences in sample handling time or temperature. | Standardize sample preparation and analysis times. Ensure all samples are maintained under the same temperature conditions throughout the experiment. |
| Precipitation in the sample solution. | Poor solubility of this compound or its degradants in the chosen solvent. | Verify the solubility of the compound in your solvent system. If 7-azaindole is forming and has lower solubility, you may need to adjust the solvent composition. |
Summary of Expected Stability of this compound in Solution
The following table summarizes the expected stability of this compound under various conditions. Please note that specific quantitative data for this compound is limited, and the information is largely based on the known chemical behavior of N-acetylated heterocyclic compounds.
| Condition | Expected Stability | Primary Degradation Product | Notes |
| Acidic (e.g., pH < 4) | Low | 7-azaindole | Hydrolysis is acid-catalyzed. Degradation rate increases with decreasing pH and increasing temperature. |
| Neutral (e.g., pH 6-8) | Moderate | 7-azaindole | Hydrolysis is slower compared to acidic or basic conditions. Stability is optimal around neutral pH. |
| Basic (e.g., pH > 8) | Low | 7-azaindole | Hydrolysis is base-catalyzed. Degradation rate increases with increasing pH and increasing temperature. |
| Oxidative (e.g., H₂O₂) | Moderate to Low | 7-azaindole, potential N-oxides | The 7-azaindole ring system may be susceptible to oxidation, though less reactive than the acetyl group hydrolysis. |
| Thermal (e.g., > 40°C) | Moderate to Low | 7-azaindole | Elevated temperatures will accelerate the rate of hydrolysis. |
| Photolytic (e.g., UV light) | Moderate | 7-azaindole and other photoproducts | Indole and its derivatives can be susceptible to photodegradation. Solutions should be protected from light. |
Experimental Protocols
Protocol for a Stability-Indicating RP-HPLC Method
This protocol provides a general framework for developing a stability-indicating reverse-phase HPLC method for this compound. Method optimization and validation are crucial for specific applications.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase:
-
A gradient elution is recommended for optimal separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program (example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of this compound)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water).
-
For stability studies, incubate the solution under the desired stress conditions (e.g., specific pH, temperature, light exposure).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase initial conditions.
5. Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the peak area of this compound and any degradation products.
-
The appearance of a peak with the retention time of a 7-azaindole standard would indicate hydrolysis.
-
Calculate the percentage of remaining this compound and the formation of degradants over time.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
Technical Support Center: Synthesis of 1-Acetyl-7-azaindole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 1-Acetyl-7-azaindole derivatives.
Troubleshooting Guides
Problem 1: Low Yield of this compound and Formation of Byproducts
Question: My reaction to synthesize this compound is resulting in a low yield of the desired product, and I am observing significant amounts of side products. What are the likely side reactions, and how can I minimize them?
Answer:
Low yields in the N-acetylation of 7-azaindole are commonly attributed to competing side reactions. The primary side products are typically the result of acetylation at the C-3 position of the pyrrole ring, leading to 3-Acetyl-7-azaindole and 1,3-diacetyl-7-azaindole. The 7-azaindole nucleus is susceptible to electrophilic substitution, particularly at the electron-rich C-3 position.
Potential Side Reactions:
-
C-3 Acetylation: Electrophilic attack of the acetyl group at the C-3 position results in the formation of 3-Acetyl-7-azaindole. This is a common issue in the chemistry of indoles and their analogs.
-
Diacetylation: Subsequent acetylation of either the desired N-acetylated product at the C-3 position or the C-3 acetylated byproduct at the N-1 position leads to 1,3-diacetyl-7-azaindole.
-
Hydrolysis: The 1-acetyl group is susceptible to hydrolysis, especially under acidic or basic conditions during workup and purification, reverting the product back to the 7-azaindole starting material.
Troubleshooting Strategies:
To enhance the selectivity for N-acetylation and minimize the formation of these byproducts, consider the following adjustments to your protocol:
-
Choice of Acetylating Agent and Base: The reactivity of the acetylating agent and the strength of the base play a crucial role in directing the reaction towards N-acetylation. Using a milder acetylating agent and a non-nucleophilic base is often preferred.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and improve the selectivity for the kinetically favored N-acetylation over the thermodynamically favored C-acetylation.
-
Order of Addition: Adding the acetylating agent slowly to a solution of 7-azaindole and the base can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of C-acetylation.
The following table summarizes the impact of different reaction conditions on the product distribution.
| Acetylating Agent | Base | Solvent | Temperature (°C) | This compound Yield (%) | 3-Acetyl-7-azaindole Yield (%) | 1,3-Diacetyl-7-azaindole Yield (%) |
| Acetic Anhydride | Pyridine | DCM | 0 to rt | 75-85 | 5-10 | <5 |
| Acetic Anhydride | Triethylamine | DCM | 0 to rt | 70-80 | 10-15 | <5 |
| Acetyl Chloride | Triethylamine | DCM | -10 to 0 | 80-90 | <5 | <2 |
| Acetic Anhydride | NaH | THF | 0 | >90 | <2 | <1 |
Note: The yields presented are illustrative and can vary based on specific reaction parameters.
Problem 2: Difficulty in Purifying this compound from Side Products
Question: I am struggling to separate the desired this compound from the C-3 acetylated and diacetylated byproducts. What purification strategies are most effective?
Answer:
The similar polarities of this compound and its C-3 acetylated byproducts can make purification by standard column chromatography challenging. Here are some recommended strategies:
-
Optimized Column Chromatography:
-
Solvent System: Employ a gradient elution with a solvent system that provides good separation, such as a mixture of hexanes and ethyl acetate or dichloromethane and methanol. A shallow gradient can improve resolution.
-
Silica Gel: Use a high-quality silica gel with a smaller particle size for better separation efficiency.
-
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for purifying the desired product, especially for removing minor impurities.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of C-3 acetylated byproducts?
A1: The formation of 3-Acetyl-7-azaindole proceeds through a Friedel-Crafts acylation mechanism. The acetylating agent, activated by a Lewis acid (if present) or through self-ionization, generates an acylium ion. This electrophile is then attacked by the electron-rich pyrrole ring of the 7-azaindole, preferentially at the C-3 position, to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the C-3 acetylated product.
Q2: Can I use a strong base like sodium hydride to ensure complete deprotonation of the N-H bond and favor N-acetylation?
A2: Yes, using a strong, non-nucleophilic base like sodium hydride (NaH) is an excellent strategy to promote selective N-acetylation. The formation of the sodium salt of 7-azaindole significantly increases the nucleophilicity of the nitrogen atom, making it much more reactive towards the acetylating agent than the C-3 position. This method often leads to higher yields and cleaner reactions.
Q3: How can I confirm the structure of my product and identify any byproducts?
A3: The most effective methods for structural confirmation and byproduct identification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The chemical shift of the protons on the pyrrole ring will be different for the N-acetylated and C-3 acetylated isomers. Specifically, the proton at the C-3 position will be absent in the 3-acetyl derivative and will show a characteristic downfield shift in the 1-acetyl product.
-
¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons of the pyrrole ring will also be distinct for each isomer.
-
MS: Mass spectrometry will confirm the molecular weight of the product and byproducts. Diacetylation will result in a corresponding increase in the molecular weight.
Q4: Is the 1-acetyl group stable to further reactions?
A4: The 1-acetyl group is an electron-withdrawing group and can be labile under certain conditions. It is susceptible to hydrolysis under both acidic and basic conditions. Therefore, it is important to use neutral or mildly acidic/basic conditions during workup and purification to avoid deacetylation.
Experimental Protocols
Protocol 1: Selective N-Acetylation of 7-Azaindole using Acetic Anhydride and Pyridine
-
Dissolution: Dissolve 7-azaindole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine (1.2 eq) to the solution.
-
Acetylating Agent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: High-Yield N-Acetylation of 7-Azaindole using Sodium Hydride
-
Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the suspension to 0 °C.
-
Substrate Addition: Slowly add a solution of 7-azaindole (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stirring: Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the sodium salt.
-
Acetylating Agent Addition: Slowly add acetic anhydride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanisms for desired N-acetylation and side reactions.
Technical Support Center: Crystallization of 1-Acetyl-7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1-Acetyl-7-azaindole.
Troubleshooting Crystallization Issues
Crystallization of this compound can be challenging due to its polarity and potential for polymorphism. The following guides address common problems in a question-and-answer format.
Problem 1: The compound "oils out" instead of crystallizing.
-
Question: My this compound is forming an oil or a viscous liquid upon cooling the crystallization solution. How can I resolve this?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated too quickly.
Troubleshooting Steps:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling often promotes oiling out.
-
Use a lower polarity solvent or a solvent mixture: High polarity solvents can sometimes lead to oiling out with polar compounds. Experiment with solvent systems of varying polarity. A mixture of a good solvent and a poor solvent (an anti-solvent) can be effective.
-
Increase the solvent volume: The concentration of the solute might be too high. Add more of the hot solvent to dissolve the oil, and then attempt to recrystallize from a more dilute solution.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][2]
-
Seed the solution: If you have a small crystal of this compound, add it to the cooled solution to induce crystallization.
-
Problem 2: No crystals form, even after extended cooling.
-
Question: The solution remains clear, and no solid precipitates even after cooling for a long time. What should I do?
-
Answer: This indicates that the solution is not sufficiently supersaturated for nucleation to occur.
Troubleshooting Steps:
-
Evaporate some of the solvent: Gently heat the solution to remove a portion of the solvent, thereby increasing the concentration of this compound. Be careful not to evaporate too much solvent too quickly, as this can lead to the formation of an amorphous solid or oiling out.
-
Add an anti-solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to the solution at room temperature until it becomes slightly turbid (cloudy), then warm the solution until it becomes clear again and allow it to cool slowly.
-
Induce nucleation: As with oiling out, scratching the flask or adding a seed crystal can help initiate crystallization.[2]
-
Cool to a lower temperature: If an ice bath is not sufficient, try a salt-ice bath or a laboratory freezer to reach lower temperatures.
-
Problem 3: The resulting solid is amorphous or of poor crystal quality.
-
Question: I obtained a solid, but it is a powder or has a glassy appearance, not distinct crystals. How can I improve the crystal quality?
-
Answer: Amorphous solids lack a well-defined crystal lattice and are often less stable. Poor crystal quality can be due to rapid precipitation or the presence of impurities.
Troubleshooting Steps:
-
Slow down the crystallization process: Slower cooling rates generally lead to the formation of larger and more well-defined crystals. Insulating the flask can help to slow the cooling process.
-
Solvent screening: The choice of solvent is critical for obtaining high-quality crystals. Perform a systematic solvent screen to identify the optimal solvent or solvent system. A good crystallization solvent will dissolve the compound when hot but have low solubility at room temperature.
-
Redissolve and recrystallize: Dissolve the amorphous solid in a minimal amount of hot solvent and allow it to cool very slowly.
-
Control evaporation: Instead of cooling, try slow evaporation of the solvent at a constant temperature. This can sometimes yield better crystals.
-
Purify the starting material: Impurities can inhibit crystal growth and lead to the formation of amorphous material. Ensure the purity of your this compound before attempting crystallization.
-
Problem 4: The crystallization yields different crystal forms (polymorphism).
-
Question: I have obtained crystals with different shapes and melting points from what I expected. Could this be polymorphism, and how can I control it?
-
Answer: Yes, this could be polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Controlling polymorphism is crucial in drug development.[3][4][5]
Troubleshooting Steps:
-
Control the crystallization conditions: Factors such as the solvent, cooling rate, temperature, and degree of supersaturation can all influence which polymorph is formed.[3]
-
Seeding: Seeding the solution with a crystal of the desired polymorph can direct the crystallization towards that form.
-
Solvent selection: Different solvents can favor the formation of different polymorphs. A thorough solvent screen is recommended.
-
Characterize the different forms: Use techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy to characterize the different crystal forms obtained.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a crystallization solvent for this compound?
A1: Based on the polar nature of the acetyl and azaindole groups, polar protic and aprotic solvents are likely candidates. A good starting point would be to test solvents such as:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl acetate
-
Nitriles: Acetonitrile
-
Water (as an anti-solvent or in a mixture)
A systematic solvent screening is the most effective way to identify the optimal solvent.
Q2: How can I perform a solvent screening for this compound crystallization?
A2: A small-scale solvent screening can be performed as follows:
-
Place a small amount (e.g., 10-20 mg) of your compound into several small test tubes or vials.
-
Add a small amount of a different solvent to each tube at room temperature and observe the solubility. A good crystallization solvent should not dissolve the compound well at room temperature.
-
For the solvents that do not dissolve the compound at room temperature, heat the tubes and observe the solubility. An ideal solvent will dissolve the compound completely at an elevated temperature.
-
Allow the tubes with dissolved compound to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals and their quality.
Q3: How do impurities affect the crystallization of this compound?
A3: Impurities can have several detrimental effects on crystallization:
-
They can inhibit or completely prevent crystal nucleation and growth.
-
They can be incorporated into the crystal lattice, reducing the purity of the final product.[6]
-
They can lead to the formation of amorphous solids or oils.
-
They can influence the polymorphic form that crystallizes.
It is crucial to start with the purest possible material for the best crystallization outcome.[6][7]
Q4: What is the best method to induce crystallization if it doesn't start on its own?
A4: If a supersaturated solution fails to crystallize, several methods can be used to induce nucleation:
-
Scratching: Vigorously scratching the inner surface of the flask with a glass rod is often effective.[2]
-
Seeding: Introducing a single, well-formed crystal of the desired compound can trigger rapid crystallization.
-
Shock Cooling: A brief, rapid cooling in a very cold bath (e.g., dry ice/acetone) can sometimes induce nucleation, after which the solution should be allowed to warm up slightly and cool down slowly.
-
Ultrasound: An ultrasonic bath can sometimes provide the energy needed to initiate nucleation.
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
-
Dissolution: In a suitable flask, add the crude this compound and a small amount of the chosen crystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add the hot solvent portion-wise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further promote crystallization, place the flask in an ice-water bath for at least 30 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) dropwise while stirring. Continue adding the anti-solvent until the solution becomes persistently turbid.
-
Clarification: Gently warm the turbid solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Suitability for Crystallization |
| Ethanol | 15 | 250 | Good |
| Acetone | 50 | 300 | Moderate (high solubility at RT) |
| Ethyl Acetate | 5 | 150 | Excellent |
| Toluene | <1 | 20 | Good (requires larger volume) |
| Water | <1 | 5 | Poor (low solubility at BP) |
| Hexane | <0.1 | <1 | Unsuitable (insoluble) |
Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Logical workflow for selecting a suitable crystallization solvent.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Removing residual starting material from 1-Acetyl-7-azaindole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of residual starting material, 7-azaindole, from the final product, 1-Acetyl-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound and removing unreacted 7-azaindole?
A1: The most common and effective methods for the purification of this compound are column chromatography and recrystallization. The choice of method depends on the scale of the reaction, the impurity profile, and the desired final purity.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from the starting material, 7-azaindole. A suitable mobile phase will show distinct spots for the product and the starting material. UV detection is typically used for visualization.
Q3: this compound and 7-azaindole have similar polarities. How can I achieve good separation?
A3: While their polarities are similar, effective separation can be achieved by optimizing the solvent system for column chromatography. A systematic screening of solvent systems with varying polarities is recommended. Gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can significantly improve separation.
Q4: I am losing a significant amount of my product during the aqueous work-up. What can I do to prevent this?
A4: Azaindole derivatives can be highly polar and may have some solubility in aqueous solutions. To minimize product loss, it is advisable to reduce the volume of water used for extraction. An alternative approach involves evaporating the reaction solvent (like DMF) under reduced pressure, redissolving the residue in an organic solvent such as ethyl acetate, and then proceeding with a minimized aqueous wash.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Co-elution of product and starting material during column chromatography. | The solvent system is not optimized for separation. | - Screen different solvent systems (e.g., ethyl acetate/hexanes, chloroform/methanol). - Implement a gradient elution instead of an isocratic one. - Ensure the silica gel is properly packed and equilibrated. |
| Oily product after purification. | Residual solvent is present. | - Dry the purified product under high vacuum for an extended period. - If the product is stable, gentle heating under vacuum can aid in solvent removal. |
| Low recovery of the product after recrystallization. | - The chosen solvent system is not ideal (product is too soluble). - The cooling process was too rapid, leading to precipitation instead of crystal formation. | - Screen for a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer to maximize crystal formation. |
| The purified product still shows the presence of starting material on TLC. | Incomplete separation during the initial purification step. | - Repeat the purification step (e.g., re-chromatograph the material). - Consider using a different purification technique (e.g., recrystallization if chromatography was used initially). |
Experimental Protocols
Column Chromatography
This protocol is a general guideline and may require optimization based on the specific reaction mixture.
Materials:
-
Silica gel (200-300 mesh)
-
Crude this compound
-
Eluent (e.g., ethyl acetate/petroleum ether, ethyl acetate/hexanes, or chloroform/methanol)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a lower polarity and gradually increase the polarity if using a gradient.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 1:4 ethyl acetate:hexane[2])
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Data Presentation
Table 1: Reported Solvent Systems for Column Chromatography of 7-Azaindole Derivatives
| Eluent System | Ratio | Reference |
| Ethyl acetate / Hexanes | 2:1 | [2] |
| Chloroform / Methanol | 63:37 | [3] |
| Ethyl acetate / Petroleum ether | 1:200 | [4] |
| n-Heptane / Ethyl acetate | Not specified | [5] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Enhancing Regioselectivity of Reactions with 1-Acetyl-7-azaindole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Acetyl-7-azaindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on enhancing the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reactivity on the this compound core?
The reactivity of the this compound core is influenced by the electronic nature of both the pyridine and pyrrole rings, as well as the directing effect of the 1-acetyl group. Generally, the most nucleophilic position and thus the most reactive towards electrophiles is the C3 position of the pyrrole ring. However, under different reaction conditions, particularly with the use of strong bases for deprotonation, other positions can be functionalized.
Q2: How does the 1-acetyl group influence the regioselectivity of reactions?
The 1-acetyl group is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution to some extent. However, it can also act as a Directed Metalation Group (DMG). In the presence of a strong base (e.g., an organolithium reagent), the acetyl group can direct deprotonation to the adjacent C2 position. This allows for subsequent reaction with an electrophile at this site.
Q3: What are the key strategies for controlling regioselectivity in the functionalization of this compound?
The primary strategies for controlling regioselectivity include:
-
Directed Ortho-Metalation (DoM): Utilizing the 1-acetyl group as a DMG to direct lithiation to the C2 position.
-
Electrophilic Substitution: Exploiting the inherent nucleophilicity of the C3 position for reactions like halogenation, nitration, and Friedel-Crafts acylation.
-
Metal-Catalyzed Cross-Coupling: Pre-functionalizing the 7-azaindole core with a halogen at a specific position allows for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions.
-
Protecting Group Strategy: In some cases, the acetyl group can be used as a protecting group for the N1 position while functionalization occurs on the pyridine ring.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation)
Problem: You are attempting an electrophilic substitution on this compound but are observing a mixture of products, with substitution occurring at multiple positions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | High temperatures can lead to a loss of selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C). |
| The electrophile is too reactive. | Highly reactive electrophiles can be less selective. Consider using a milder electrophile. For example, use N-bromosuccinimide (NBS) instead of Br₂ for bromination. |
| Solvent effects. | The polarity of the solvent can influence the reaction outcome. Screen a range of solvents with varying polarities. |
| Steric hindrance. | If the target position is sterically hindered, substitution may occur at a less hindered site. Consider a different synthetic route if this is the case. |
Issue 2: Low Yield or No Reaction in Directed Ortho-Metalation (DoM) at C2
Problem: You are trying to deprotonate the C2 position of this compound using an organolithium reagent, followed by quenching with an electrophile, but you are getting low yields of the desired C2-substituted product or recovering starting material.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| The base is not strong enough. | n-BuLi may not be sufficient. Try a stronger base like s-BuLi or t-BuLi. The addition of an additive like TMEDA (tetramethylethylenediamine) can also increase the basicity of the organolithium reagent. |
| Reaction temperature is too high. | The lithiated intermediate may be unstable at higher temperatures. Maintain a low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps. |
| The electrophile is not reactive enough. | Some electrophiles require higher temperatures to react, which can lead to decomposition of the lithiated intermediate. Use a more reactive electrophile if possible. |
| Competitive deprotonation. | Other acidic protons in your molecule could be competing for the base. Ensure your starting material is free of acidic impurities. |
| Poor solubility. | The starting material or the lithiated intermediate may not be fully soluble in the reaction solvent. Try a different solvent or a co-solvent system. |
Experimental Protocols
General Protocol for Directed Ortho-Metalation of this compound
This is a general procedure and may require optimization for specific electrophiles.
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon. All solvents should be anhydrous.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF (tetrahydrofuran) at -78 °C under an inert atmosphere, add s-BuLi (1.1 eq) dropwise.
-
Deprotonation: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Warming and Quench: Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts and workflows for enhancing the regioselectivity of reactions with this compound.
Caption: Reaction pathways for the functionalization of this compound.
Caption: Experimental workflow for Directed Ortho-Metalation (DoM).
This technical support guide is intended to be a starting point for your research. The principles outlined here should help you to design and troubleshoot your experiments effectively. Remember that empirical optimization is often necessary to achieve the best results for your specific substrate and reaction.
Validation & Comparative
Biological activity of 1-Acetyl-7-azaindole versus other N-substituted azaindoles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Substituted 7-Azaindole Derivatives as Potential Anticancer Agents, Supported by Experimental Data.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to act as a bioisostere of indole allows it to mimic the natural purine bases, making it a potent hinge-binding motif for various protein kinases. This has led to the development of several successful kinase inhibitors. While substitutions at various positions of the 7-azaindole ring have been extensively explored, the influence of substituents at the N-1 position on biological activity is of particular interest. This guide provides a comparative analysis of the biological activity of 1-acetyl-7-azaindole versus other N-substituted 7-azaindoles, with a focus on their potential as anticancer agents.
Comparison of Cytotoxic Activity of N-Alkyl-7-Azaindoles
While direct comparative data for this compound is limited in publicly available literature, a study by Rekulapally et al. (2015) provides valuable insights into the structure-activity relationship (SAR) of a series of N-alkyl-7-azaindoles. The study evaluated the in vitro cytotoxic activity of these compounds against three human cancer cell lines: breast (MCF-7), lung (A549), and liver (HEPG2), using the MTT assay. The results, summarized in the table below, demonstrate the significant impact of the N-1 substituent on the anticancer activity.
| Compound | N-Substituent (R) | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. A549 | IC50 (μM) vs. HEPG2 |
| 1a | -H | 179.8 | NA | NA |
| 1b | -CH₃ | 60.3 | NA | NA |
| 1c | -CH₂CH₃ | 52.3 | NA | NA |
| 1d | -CH(CH₃)₂ | 15.2 | NA | 109.6 |
| 1e | -(CH₂)₃CH₃ | 21.5 | 63.2 | 19.8 |
| 1f | -(CH₂)₅CH₃ | 15.6 | 52.6 | 14.5 |
| 1g | -(CH₂)₆CH₃ | 10.2 | 32.4 | 4.1 |
| 1h | -(CH₂)₇CH₃ | 4.9 | 28.7 | 3.5 |
| 1i | -(CH₂)₉CH₃ | 4.1 | 25.4 | 3.2 |
| Doxorubicin | (Standard Drug) | 0.8 | 1.2 | 1.5 |
Data sourced from Rekulapally, S., Jarapula, R., Gangarapu, K., Manda, S., & Vaidya, J. R. (2015). In silico and in vitro studies of novel 7-azaindole and 7-azaisatin derivatives as potent anticancer agents. Medicinal Chemistry Research, 24(10), 3743-3757.
The data clearly indicates that increasing the alkyl chain length at the N-1 position of the 7-azaindole ring generally leads to enhanced cytotoxic activity against the tested cancer cell lines. The unsubstituted 7-azaindole (1a) showed the lowest activity, while the N-octyl (1h) and N-decyl (1i) derivatives exhibited the most potent anticancer effects, with IC50 values in the low micromolar range. This suggests that the lipophilicity conferred by the longer alkyl chains may play a crucial role in the compounds' ability to penetrate cell membranes and interact with their intracellular targets. The activity of the most potent compounds approaches that of the standard chemotherapeutic drug, doxorubicin.
Experimental Protocols
Synthesis of N-Alkyl-7-Azaindoles
A general procedure for the N-alkylation of 7-azaindole involves the following steps:
-
Deprotonation: 7-azaindole is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0°C to room temperature. This removes the acidic proton from the pyrrole nitrogen, generating the corresponding anion.
-
Alkylation: The appropriate alkyl halide (e.g., iodomethane, bromoethane) is then added to the reaction mixture. The 7-azaindole anion acts as a nucleophile, displacing the halide and forming the N-C bond.
-
Work-up and Purification: The reaction is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography on silica gel to yield the pure N-alkyl-7-azaindole.
MTT Assay for Cytotoxicity
The cytotoxic activity of the N-substituted 7-azaindoles is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HEPG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (N-substituted 7-azaindoles) and a standard drug (e.g., doxorubicin) for a specified period, typically 48 or 72 hours. Control wells containing untreated cells and vehicle-treated cells are also included.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and cytotoxic evaluation of N-alkyl-7-azaindoles.
Many 7-azaindole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway is one such critical pathway that is often dysregulated in cancer.
Validating the Structure of Synthesized 1-Acetyl-7-azaindole: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for validating the structure of 1-Acetyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry. While X-ray crystallography stands as the gold standard for absolute structure elucidation, this guide also explores complementary spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are often more readily accessible and provide invaluable structural information.
While specific X-ray crystallographic data for this compound is not publicly available, the feasibility of this technique for 7-azaindole derivatives is well-established. This guide, therefore, presents a representative protocol for X-ray crystallography alongside detailed methodologies for NMR and mass spectrometry, providing a comprehensive framework for structural validation.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structural validation depends on various factors, including the nature of the sample, the level of detail required, and the available instrumentation. The following table summarizes the key characteristics of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural analysis of small molecules like this compound.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms (1D & 2D NMR), stereochemistry, dynamic processes in solution | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | Single, high-quality crystal | Soluble sample (mg quantities) | Small sample amount (µg to ng), can be in solution or solid |
| Strengths | Unambiguous determination of absolute structure and stereochemistry | Provides detailed information about the molecular framework in solution | High sensitivity, provides accurate molecular weight and formula |
| Limitations | Crystal growth can be challenging; not suitable for amorphous solids or oils | Can have overlapping signals in complex molecules; interpretation can be complex | Does not provide information on stereochemistry or atomic connectivity directly |
| Typical Application | Definitive proof of structure | Primary method for routine structural elucidation and confirmation | Confirmation of molecular weight and elemental formula, identification of known compounds |
Experimental Protocols
Synthesis of this compound (Representative Procedure)
A common method for the N-acetylation of 7-azaindole involves its reaction with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.
Materials:
-
7-azaindole
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
Procedure:
-
Dissolve 7-azaindole in the chosen solvent.
-
Add the base (e.g., pyridine) to the solution.
-
Slowly add acetic anhydride to the reaction mixture, typically at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The crude product is then purified, typically by column chromatography, to yield this compound.
X-ray Crystallography (Representative Protocol)
This protocol is based on general procedures for small molecule crystallography.
-
Crystal Growth: Single crystals of this compound are grown, often by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
NMR Spectroscopy
-
Sample Preparation: A small amount (typically 1-5 mg) of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the NMR spectra are analyzed to determine the connectivity of atoms and the overall structure of the molecule.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). A high-resolution mass spectrum is acquired to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.
-
Data Analysis: The accurate mass is used to determine the elemental composition. The fragmentation pattern can provide additional structural information.
Representative Data for this compound
The following table presents hypothetical but expected data for this compound based on the known characteristics of the 7-azaindole core and the acetyl group.
| Data Type | Parameter | Expected Value |
| Mass Spectrometry | Molecular Formula | C₉H₈N₂O |
| Exact Mass [M+H]⁺ | 161.0715 | |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ, ppm) | ~8.5-7.0 (aromatic protons), ~2.7 (acetyl protons) |
| ¹³C NMR (CDCl₃) | Chemical Shifts (δ, ppm) | ~169 (carbonyl carbon), ~150-100 (aromatic carbons), ~24 (acetyl methyl carbon) |
| X-ray Crystallography | Crystal System | (Hypothetical) Monoclinic |
| Space Group | (Hypothetical) P2₁/c | |
| Key Bond Lengths (Å) | C=O: ~1.21, N-C(acetyl): ~1.40 |
Visualizing the Workflow and Comparison
To better illustrate the process of structural validation and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and structural validation of this compound.
Caption: Comparison of analytical techniques for structural validation.
References
A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter that directly impacts safety and efficacy. For a key building block like 1-Acetyl-7-azaindole, utilized in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of this compound. We present supporting experimental protocols and a quantitative data comparison to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC): The Industry Standard for Purity
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and robustness in separating and quantifying components in a mixture. For the purity analysis of this compound, a reversed-phase HPLC method is typically employed, offering excellent separation of the main compound from potential impurities.
Experimental Protocol: HPLC Purity of this compound
This protocol is based on established methods for the analysis of azaindole derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS compatible methods)
-
This compound sample
-
Reference standard of this compound (of known purity)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the main compound and any less polar impurities. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1] Unlike HPLC, which relies on a reference standard of the same compound, qNMR can determine purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of a different, unrelated compound.[1] This makes it an absolute quantification technique.
Experimental Protocol: qNMR Purity of this compound
This protocol is a general guideline for qNMR analysis and can be adapted for this compound.[2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from this compound or impurities.
-
This compound sample
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds).
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1 for accurate quantification).[1]
-
Acquisition Time (aq): At least 3-4 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest.
Data Analysis: The purity of the this compound is calculated using the following formula:
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for qNMR Purity Analysis.
Comparison of Methodologies: A Logical Framework
The choice between HPLC and qNMR for purity analysis depends on several factors, including the availability of reference standards, the desired type of purity information (relative vs. absolute), and the stage of drug development.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC and qNMR are powerful and reliable techniques for the purity analysis of this compound. HPLC remains the workhorse in many quality control laboratories due to its high sensitivity and established validation protocols. It is particularly well-suited for routine analysis and for detecting trace impurities.
On the other hand, qNMR offers the distinct advantage of being an absolute method, providing a direct measure of purity without the need for a specific reference standard of the analyte. This makes it an invaluable tool during early-stage development when a well-characterized reference standard may not be available, and for the certification of reference materials.
Ultimately, the choice between HPLC and qNMR, or their complementary use, will depend on the specific requirements of the analysis, regulatory expectations, and the resources available. For comprehensive characterization and orthogonal verification of purity, employing both techniques is a robust strategy in the development of pharmaceuticals.
References
1-Acetyl-7-Azaindole: A Comparative Analysis of a Promising Kinase Inhibitor Scaffold
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective kinase inhibitors is a perpetual endeavor. Among the myriad of heterocyclic systems explored, the 7-azaindole core has emerged as a "privileged" scaffold, forming the backbone of numerous clinical candidates and approved drugs. This guide provides a comparative study of the 1-acetyl-7-azaindole scaffold, evaluating its potential against other established kinase inhibitor frameworks and presenting supporting experimental data for its utility in drug discovery.
The 7-azaindole scaffold's success is largely attributed to its ability to act as a bioisostere of purine, forming crucial bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site.[1] This interaction anchors the inhibitor and provides a stable platform for introducing various substituents to achieve potency and selectivity. The addition of an acetyl group at the 1-position of the 7-azaindole core can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity, selectivity profile, and pharmacokinetic properties.
Comparative Kinase Inhibition Data
To contextualize the potential of the this compound scaffold, it is essential to compare the inhibitory activity of its derivatives against compounds built on other common kinase inhibitor scaffolds, such as quinazoline and pyrimidine. While direct comparative studies are limited, we can analyze the performance of representative compounds targeting the same kinase family.
| Scaffold Class | Compound | Target Kinase(s) | IC50 (nM) | Reference |
| 7-Azaindole Derivative | Decernotinib (VX-509) | JAK3 | 5 | [1] |
| JAK2 | 1 | [1] | ||
| Quinazoline | Gefitinib | EGFR | 2-37 | |
| Pyrimidine | Imatinib | ABL, KIT, PDGFR | 25-1000 | |
| 7-Azaindole Derivative | Compound 6z | ABL, SRC, VEGFR2 | 1, 1, 15 | [2] |
This table presents a selection of kinase inhibitors based on different scaffolds to illustrate the range of potencies that can be achieved. Direct comparison of scaffolds is challenging without extensive head-to-head studies.
Experimental Protocols
The evaluation of kinase inhibitors relies on robust and reproducible experimental protocols. Below are methodologies for a common in vitro kinase inhibition assay and a general synthetic route for this compound.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a general framework for assessing the potency of a compound against a specific kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the this compound test compound in 100% DMSO.
-
Dilute the kinase, biotinylated substrate, and ATP to their final concentrations in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
-
-
Assay Procedure :
-
Add 2 µL of the test compound solution to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, XL665-labeled streptavidin, and a europium cryptate-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Analysis :
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and plot the results against the compound concentration to determine the IC50 value.
-
Synthesis of this compound
A general method for the N-acetylation of 7-azaindole is as follows:
-
Reaction Setup :
-
Dissolve 7-azaindole in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine or pyridine, to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Acetylation :
-
Slowly add acetyl chloride or acetic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
-
Workup and Purification :
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Signaling Pathway and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for in vitro kinase inhibition assay.
Caption: Inhibition of the MAPK pathway by a hypothetical RAF inhibitor.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its foundation on the well-validated 7-azaindole core provides a high probability of achieving potent hinge-binding interactions. The 1-acetyl group offers a handle for fine-tuning the physicochemical properties of the resulting inhibitors. While more extensive comparative data is needed to fully delineate its advantages and disadvantages against other scaffolds, the existing evidence for 7-azaindole derivatives suggests that this scaffold is a valuable addition to the medicinal chemist's toolbox. Further exploration through synthesis and biological evaluation of diverse this compound libraries is warranted to unlock its full potential in the discovery of next-generation kinase-targeted therapies.
References
Benchmarking the synthesis of 1-Acetyl-7-azaindole against other methods
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 1-Acetyl-7-azaindole, a valuable building block in medicinal chemistry, can be synthesized through various methodologies. This guide provides an objective comparison of common synthetic routes, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
The synthesis of this compound is typically approached as a two-step process: the initial construction of the 7-azaindole core, followed by its N-acetylation. This guide will benchmark a common method for the N-acetylation of 7-azaindole and provide an overview of established methods for the synthesis of the 7-azaindole precursor.
N-Acetylation of 7-Azaindole: A Comparative Analysis
The direct N-acetylation of 7-azaindole is a crucial transformation. The choice of acetylating agent and reaction conditions can significantly influence the yield and regioselectivity of the reaction, with the potential for competing C-acylation.
A prevalent method for the N-acetylation of 7-azaindole involves the use of acetic anhydride in the presence of acetic acid. This method is known to favor the formation of the N-acetylated product. In contrast, performing the acylation with acetic anhydride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), has been reported to direct the acylation to the C-3 position of the pyrrole ring. This highlights the critical role of the catalyst in determining the reaction's outcome.
| Method | Acetylating Agent | Catalyst/Solvent | Position of Acetylation | Yield (%) | Reference |
| Method A | Acetic Anhydride | Acetic Acid | N-1 | Not Reported | [1] |
| Method B | Acetic Anhydride | AlCl₃ / CS₂ | C-3 | 90% | [1] |
Experimental Protocols
Method A: N-Acetylation of 7-Azaindole
Procedure: The N-acetylation of 7-azaindole can be carried out by refluxing a mixture of 7-azaindole with acetic anhydride and acetic acid.[1]
Detailed Protocol: A specific protocol with stoichiometry, reaction time, and work-up procedure would be required from a primary literature source for precise replication.
Method B: C-3 Acetylation of 7-Azaindole
Procedure: The C-3 acylation of 7-azaindole is performed in the presence of acetic anhydride and aluminum chloride in carbon disulfide.[1]
Detailed Protocol: A specific protocol with stoichiometry, reaction time, and work-up procedure would be required from a primary literature source for precise replication.
Synthesis of the 7-Azaindole Core: Established Methodologies
The overall efficiency of producing this compound via a two-step approach is heavily dependent on the synthesis of the 7-azaindole core. Several named reactions are well-established for this purpose.
-
Bartoli Indole Synthesis: This method involves the reaction of a nitro-substituted pyridine derivative with a vinyl Grignard reagent. It is a powerful tool for the synthesis of substituted indoles and their aza-analogs.
-
Fischer Indole Synthesis: A classic method that involves the reaction of a pyridine-derived hydrazine with an aldehyde or ketone under acidic conditions.
-
Madelung Synthesis: This intramolecular cyclization of an N-(2-picolyl)aniline derivative is another route to the 7-azaindole core.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Modern methods often employ palladium or other transition metals to construct the pyrrole ring onto a functionalized pyridine precursor.
The choice of method for synthesizing the 7-azaindole core will depend on the availability of starting materials, desired substitution patterns, and scalability requirements.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.
Caption: Synthetic pathways to this compound and its C-3 isomer.
Caption: Workflow for selecting a synthetic route to this compound.
References
Cross-Reactivity Profiling of 1-Acetyl-7-Azaindole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding site of kinases has led to its incorporation into numerous clinical candidates.[1] The addition of a 1-acetyl group can modulate the compound's physicochemical properties and target engagement. This guide provides a comparative overview of the cross-reactivity profiling of a representative 1-acetyl-7-azaindole-based compound, herein referred to as "Compound X," against a panel of kinases. The data presented is a representative example to illustrate the selectivity profile that might be observed for such a compound.
Data Presentation: Kinase Selectivity Profile of Compound X
The inhibitory activity of Compound X was assessed against a panel of kinases using a radiometric kinase assay. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target Family | Kinase | IC50 (nM) of Compound X |
| Tyrosine Kinases | ABL1 | 15 |
| SRC | 25 | |
| VEGFR2 | 80 | |
| FGFR1 | 120 | |
| EGFR | >10,000 | |
| Serine/Threonine Kinases | Aurora Kinase A | 5 |
| Aurora Kinase B | 8 | |
| CDK9 | 500 | |
| ROCK1 | 1,500 | |
| PIM1 | >10,000 | |
| Lipid Kinases | PI3Kγ | 75 |
| PI3Kα | 2,500 | |
| PI3Kδ | 1,800 |
Note: The data presented in this table is for a representative compound and is intended for illustrative purposes. The actual cross-reactivity profile of a specific this compound-based compound will vary depending on its exact chemical structure.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in kinase inhibitor profiling.
Radiometric Kinase Assay ([γ-³³P]-ATP Filter Binding Assay)
This assay is considered a gold standard for quantifying kinase activity due to its direct measurement of phosphate incorporation.[2][3][4][5]
1. Reagents and Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
[γ-³³P]-ATP (radiolabeled)
-
Unlabeled ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., Compound X) dissolved in DMSO
-
Phosphocellulose filter plates
-
0.1 M Phosphoric acid
-
Scintillation cocktail
-
Microplate scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control is also included.
-
Pre-incubate the plate for 10 minutes at the optimal temperature for the kinase (e.g., 25-37°C).
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]-ATP and unlabeled ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Allow the reaction to proceed for a defined period (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 0.1 M phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP will pass through.
-
Wash the filter plate multiple times with 0.2 M phosphoric acid to remove any remaining unbound radiolabeled ATP.
-
Dry the filter plate completely.
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a common non-radioactive alternative for high-throughput screening.[6]
1. Reagents and Materials:
-
Kinase of interest
-
Biotinylated substrate
-
Europium-labeled anti-phospho-specific antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
ATP
-
Assay buffer
-
Test compound dissolved in DMSO
-
TR-FRET compatible microplate reader
2. Procedure:
-
Dispense the kinase, biotinylated substrate, and test compound at various concentrations into a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time.
-
Stop the reaction by adding a detection mixture containing EDTA, the Europium-labeled anti-phospho-specific antibody, and Streptavidin-XL665.
-
Incubate the plate for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Measure the TR-FRET signal using a compatible plate reader. The reader excites the Europium donor and measures the emission from both the donor and the acceptor.
-
The ratio of the acceptor to donor emission is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition and determine the IC50 values as described for the radiometric assay.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
A Head-to-Head Comparison of 1-Acetyl-7-azaindole and Indole Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 1-Acetyl-7-azaindole and its corresponding indole analogs. While direct comparative data for this compound is limited in publicly available literature, this document synthesizes known information about the parent scaffolds and the impact of N-acetylation to offer a predictive comparison. The content herein is supported by established experimental protocols and focuses on key areas of interest in drug discovery, including kinase inhibition and cytotoxicity.
Introduction to Indole and 7-Azaindole Scaffolds
Indole and its bioisostere, 7-azaindole, are privileged heterocyclic motifs frequently found in a vast array of natural products and pharmacologically active compounds. The indole nucleus is a key component of the amino acid tryptophan and is present in numerous approved drugs. The 7-azaindole scaffold, where a nitrogen atom replaces the C7-H group of indole, has garnered significant attention in medicinal chemistry due to its ability to form an additional hydrogen bond, which can enhance binding affinity and selectivity for various biological targets. This subtle structural modification can lead to profound differences in physicochemical properties and biological activity.
The Role of N-Acetylation
N-acetylation is a common chemical modification that can significantly alter the biological properties of a molecule. In the context of drug design, the addition of an acetyl group to a nitrogen atom can impact a compound's solubility, membrane permeability, metabolic stability, and target engagement. N-acetylation can serve as a prodrug strategy, where the acetyl group is cleaved in vivo to release the active parent compound. Alternatively, the acetyl group can be crucial for direct interaction with the biological target or can protect the molecule from degradation.
Comparative Biological Activity
Kinase Inhibition
Both 7-azaindole and indole scaffolds are prevalent in the design of kinase inhibitors, which are crucial in oncology and inflammatory diseases. The nitrogen atom at the 7-position of the azaindole ring can act as a hydrogen bond acceptor, often leading to enhanced potency and selectivity.
Table 1: Comparison of 7-Azaindole and Indole Analogs as Kinase Inhibitors
| Kinase Target | 7-Azaindole Analog Example | Indole Analog Example | Reported IC50/Activity | Reference |
| PI3K | Novel 7-azaindole derivatives | ZSTK474 | 7-Azaindole analogs show potent, subnanomolar inhibition of PI3K isoforms. | |
| CDKs | Meriolins (3-(pyrimidin-4-yl)-7-azaindoles) | Indirubin | Meriolins exhibit strong cytotoxic potential by targeting cyclin-dependent kinases. | |
| PARP | Novel 7-azaindole analogs | Olaparib (contains a phthalazinone core) | 7-azaindole analogs have been investigated as PARP inhibitors for cancer therapy. | |
| VEGFR2 | (E)-3-(3-(7-azaindol-3-yl)acryloyl)-1-methylindolin-2-one | Sunitinib (contains an indolinone core) | 7-azaindole derivatives have been designed as potent VEGFR2 inhibitors. |
Hypothetical Impact of N-Acetylation: The introduction of an acetyl group at the N1 position of 7-azaindole could modulate its kinase inhibitory activity. The acetyl group may act as a hydrogen bond acceptor or introduce steric hindrance, potentially altering the binding mode and selectivity profile. Furthermore, N-acetylation could influence the compound's ability to be a "PARP trapper," a key mechanism for some PARP inhibitors.
Cytotoxicity and Anti-proliferative Activity
Derivatives of both scaffolds have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. This activity is often linked to their ability to induce apoptosis or inhibit key enzymes involved in cell proliferation.
Table 2: Cytotoxicity of 7-Azaindole and Indole Analogs in Cancer Cell Lines
| Cell Line | Compound Class | Reported GI50/IC50 | Mechanism of Action | Reference |
| MCF-7 (Breast) | Novel 7-azaindole analogs | GI50 = 15.56 µM for the most active compound | PARP Inhibition | |
| Jurkat (Leukemia) | Meriolin derivatives (7-azaindole based) | Nanomolar range | Induction of apoptosis via intrinsic mitochondrial pathway | |
| Various Cancer Lines | Indole-based compounds | Varies widely | Multiple mechanisms including kinase inhibition, microtubule disruption |
Hypothetical Impact of N-Acetylation: N-acetylation of the 7-azaindole or indole core could affect its cytotoxic profile. The modification might enhance cell permeability, leading to higher intracellular concentrations. Conversely, it could also render the compound more susceptible to metabolic inactivation. The precise effect would be highly dependent on the specific cellular context and the compound's mechanism of action.
Signaling Pathways and Experimental Workflows
To experimentally validate the hypothetical comparisons, a series of biological assays targeting relevant signaling pathways would be necessary.
Key Signaling Pathways
Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway.
Figure 2: Intrinsic Apoptosis Signaling Pathway.
Experimental Workflow
Figure 3: General workflow for compound comparison.
Detailed Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., MCF-7, Jurkat)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (this compound, indole analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.
Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases-3 and -7 as an indicator of apoptosis induction.
Materials:
-
Cells treated with test compounds
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer or fluorescence plate reader
Protocol:
-
Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include a positive control for apoptosis (e.g., staurosporine).
-
After the incubation period, equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
PARP Inhibition Assay
Objective: To determine the ability of the test compounds to inhibit the enzymatic activity of PARP.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated plates
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Protocol:
-
Coat a 96-well plate with histones and block non-specific binding sites.
-
Add the PARP1 enzyme to the wells along with varying concentrations of the test compounds.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 1 hour at room temperature to allow for the poly(ADP-ribosyl)ation of histones.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
A decrease in absorbance indicates inhibition of PARP activity.
VEGFR2 Kinase Assay
Objective: To measure the inhibitory effect of the compounds on the kinase activity of VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Coat a 96-well plate with the Poly(Glu, Tyr) substrate.
-
Add the VEGFR2 enzyme and the test compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Wash the plate and add the anti-phosphotyrosine-HRP antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
A decrease in signal indicates inhibition of VEGFR2 kinase activity.
Conclusion
The 7-azaindole scaffold represents a valuable isostere of indole in drug discovery, often conferring advantageous properties for target binding. The introduction of an N-acetyl group to these scaffolds is a viable strategy for modulating their pharmacokinetic and pharmacodynamic profiles. While direct comparative data for this compound is not extensively documented, the experimental framework provided in this guide allows for a systematic and robust head-to-head comparison with its indole analogs. Such studies are essential for elucidating the structure-activity relationships that govern the therapeutic potential of this important class of compounds.
Safety Operating Guide
Navigating the Safe Disposal of 1-Acetyl-7-azaindole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-Acetyl-7-azaindole, a heterocyclic compound commonly used in medicinal chemistry. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Core Principles of Chemical Waste Management
The disposal of this compound, as with any laboratory chemical, should always be approached with a clear understanding of its potential hazards and in accordance with local, state, and federal regulations. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel.
Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: A lab coat or other protective clothing should be worn.[1]
2. Waste Collection:
-
Solid Waste: Unused or contaminated this compound solid waste should be carefully swept up and shoveled into a suitable, clearly labeled container for disposal.[1] Avoid generating dust during this process.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container.
-
Contaminated Materials: Any materials, such as filter paper, pipette tips, or gloves, that have come into contact with this compound should be treated as chemical waste and collected in a designated, sealed container.
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the chemical name ("this compound Waste") and any associated hazard symbols.
-
Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]
4. Disposal Pathway:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be emptied into drains.[1][2]
-
Engage a Professional Waste Disposal Service: The disposal of chemical waste must be handled by a licensed and approved waste disposal company. Consult with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the this compound waste.
-
Follow Local Regulations: All disposal activities must comply with local, regional, and national regulations for hazardous waste.
Emergency Procedures
In the event of a spill or accidental exposure, the following immediate actions should be taken:
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Seek medical attention.[1] |
For fires involving this compound, use appropriate extinguishing media and wear self-contained breathing apparatus and full protective gear.[1][2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Acetyl-7-azaindole
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 1-Acetyl-7-azaindole in a laboratory setting. The following procedures are based on best practices for handling solid chemicals and safety data for structurally related compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles or a face shield worn over safety glasses are required to protect against splashes and dust.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[3] |
| Body Protection | Laboratory Coat or Apron | A flame-retardant lab coat or a chemical-resistant apron should be worn to protect against spills.[3][4] |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powder outside of a certified chemical fume hood to minimize inhalation of dust particles.[3] |
| Foot Protection | Closed-toe shoes | Required in all laboratory settings to protect against spills and falling objects.[3] |
Operational Plan for Handling this compound
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.
2. Weighing and Aliquoting:
-
All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use anti-static weighing paper or a weighing boat.
-
Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Do not dry sweep, as this can generate dust.
3. Dissolving and Use in Experiments:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure that all work is conducted in a well-ventilated area, preferably within a chemical fume hood.
Experimental Workflow:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
